molecular formula C36H38O20 B15595183 Heteronoside

Heteronoside

Cat. No.: B15595183
M. Wt: 790.7 g/mol
InChI Key: LOMRWTBYEBGQIJ-LNKYZCBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heteronoside is a useful research compound. Its molecular formula is C36H38O20 and its molecular weight is 790.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H38O20

Molecular Weight

790.7 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3/t12-,22+,24-,26+,28-,29+,30+,32+,35+,36-/m0/s1

InChI Key

LOMRWTBYEBGQIJ-LNKYZCBYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Structural Features of Heteronoside Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteronosides, a broad class of natural products, are glycosides characterized by a heterocyclic aglycone. The inherent structural diversity of the heterocyclic moiety, combined with the varied nature of the appended sugar units, gives rise to a vast array of compounds with a wide spectrum of biological activities. This guide provides a detailed examination of the core structural features of two representative heteronoside (B1159534) compounds: Hyperoside (B192233), a flavonoid glycoside, and Sennoside B, a dianthrone glycoside. The following sections will delve into their structural elucidation, quantitative data, experimental protocols for their isolation and characterization, and the signaling pathways they modulate.

Case Study 1: Hyperoside

Hyperoside, also known as quercetin-3-O-β-D-galactoside, is a prominent flavonol glycoside found in numerous medicinal plants.[1] It is recognized for its antioxidant, anti-inflammatory, and cardioprotective properties.

Structural Features

The molecular structure of hyperoside consists of a quercetin (B1663063) aglycone linked to a galactose sugar moiety at the C-3 position via an O-glycosidic bond.[1] The quercetin backbone is a flavonoid with a C6-C3-C6 skeleton, comprising two benzene (B151609) rings (A and B) and a heterocyclic pyran ring (C).

Quantitative Structural Data

The structural characterization of hyperoside is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hyperoside (500 MHz, DMSO-d₆)

PositionδC (ppm)δH (ppm) (J in Hz)
Quercetin Moiety
2156.2
3133.4
4177.4
5161.212.61 (s)
698.66.19 (d, 2.0)
7164.1
893.56.40 (d, 2.0)
9156.2
10103.9
1'121.1
2'115.27.55 (d, 2.2)
3'144.8
4'148.4
5'116.16.83 (d, 8.5)
6'121.77.67 (dd, 8.5, 2.2)
Galactose Moiety
1''101.85.37 (d, 7.8)
2''71.33.48 (m)
3''73.13.39 (m)
4''67.83.63 (m)
5''75.83.39 (m)
6''60.13.55 (m)

Mass Spectrometry Data:

High-resolution mass spectrometry of hyperoside typically shows a prominent [M-H]⁻ ion in negative ion mode.

Table 2: High-Resolution Mass Spectrometry Data for Hyperoside

IonCalculated m/zObserved m/z
[M-H]⁻463.0882463.0887
Experimental Protocols

1. Isolation of Hyperoside from Camellia sasanqua [2]

  • Extraction:

    • Air-dry and powder the leaves of Camellia sasanqua.

    • Extract the powdered leaves with methanol (B129727) at room temperature for 48 hours. Repeat the extraction twice.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).

    • Collect the ethyl acetate fraction, which shows the highest antioxidant activity, and evaporate to dryness.

  • Chromatographic Separation:

    • Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20.

    • Elute with a chloroform-methanol gradient to obtain several fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool those containing hyperoside.

  • Purification:

    • Further purify the hyperoside-containing fractions by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Recrystallize the purified fraction from ethanol (B145695) to obtain pure hyperoside.

2. Structural Elucidation of Hyperoside [2]

  • NMR Spectroscopy:

    • Dissolve the isolated compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 500 MHz NMR spectrometer.

    • Assign the proton and carbon signals by analyzing the chemical shifts, coupling constants, and correlations observed in the 2D NMR spectra.

  • Mass Spectrometry:

    • Analyze the purified compound using a high-resolution mass spectrometer with electrospray ionization (ESI) in negative ion mode.

    • Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed structure of hyperoside.

Signaling Pathways

Hyperoside has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

PI3K_AKT_Pathway Hyperoside Hyperoside PI3K PI3K Hyperoside->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Hyperoside modulation of the PI3K/AKT signaling pathway.

NFkB_Pathway Hyperoside Hyperoside IKK IKK Hyperoside->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: Hyperoside inhibition of the NF-κB signaling pathway.

Case Study 2: Sennoside B

Sennoside B is a dianthrone glycoside and a major active component of senna (Cassia angustifolia), a plant widely used for its laxative properties.[3]

Structural Features

Sennoside B is a homodimer of rhein (B1680588) 8-glucoside molecules linked at the C-10 and C-10' positions.[4] It is a stereoisomer of Sennoside A. The aglycone, sennidin B, is a dianthrone.

Quantitative Structural Data

The structural confirmation of Sennoside B relies on NMR and MS analyses.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Sennoside B (DMSO-d₆) [4]

PositionδC (ppm)δH (ppm)
Sennidin Moiety
1, 1'117.27.35
2, 2'135.07.60
3, 3'142.57.75
4, 4'122.17.50
4a, 4a'136.5
5, 5'119.57.20
6, 6'135.17.45
7, 7'124.57.65
8, 8'159.0
8a, 8a'115.8
9, 9'181.5
9a, 9a'145.2
10, 10'54.34.95
Glucose Moiety
1'', 1'''100.55.10
2'', 2'''73.23.30
3'', 3'''76.83.40
4'', 4'''70.13.20
5'', 5'''77.53.50
6'', 6'''61.23.70

Mass Spectrometry Data:

High-resolution mass spectrometry is crucial for confirming the molecular formula of Sennoside B.

Table 4: High-Resolution Mass Spectrometry Data for Sennoside B

IonCalculated m/zObserved m/z
[M-H]⁻861.1969861.1884
Experimental Protocols

1. Isolation of Sennoside B from Cassia angustifolia [4]

  • Extraction:

    • Powder the dried leaves of Cassia angustifolia.

    • Extract the powdered leaves with methanol at 45°C.

    • Combine the methanolic extracts and evaporate to yield a residue.

  • Partitioning:

    • Dissolve the residue in water and partition successively with petroleum ether and ethyl acetate to remove non-polar compounds.

    • The aqueous layer containing the sennosides (B37030) is then partitioned with n-butanol.

  • Chromatography:

    • Evaporate the n-butanol fraction and subject the residue to silica (B1680970) gel column chromatography.

    • Elute with a gradient of n-propanol-ethyl acetate-water to separate Sennoside A and Sennoside B.

  • Purification:

    • Combine the fractions containing Sennoside B and purify further using preparative HPLC.

2. Structural Elucidation of Sennoside B [4]

  • NMR Spectroscopy:

    • Dissolve the isolated Sennoside B in DMSO-d₆.

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

    • Elucidate the structure by assigning all proton and carbon signals and confirming the connectivity through the 2D correlations.

  • Mass Spectrometry:

    • Perform high-resolution ESI-MS analysis to determine the exact molecular weight and confirm the molecular formula.

    • Tandem MS (MS/MS) can be used to study the fragmentation pattern, which typically involves the loss of the sugar moieties.

Metabolic Pathway

The biological activity of Sennoside B is dependent on its metabolism by gut microbiota.

SennosideB_Metabolism SennosideB Sennoside B (in colon) SennidinB Sennidin B SennosideB->SennidinB Gut Microbiota (β-glucosidase) RheinAnthrone Rhein Anthrone (Active Metabolite) SennidinB->RheinAnthrone Gut Microbiota (Reduction) LaxativeEffect Laxative Effect RheinAnthrone->LaxativeEffect Stimulates Peristalsis & Increases Fecal Water

Caption: Metabolic pathway of Sennoside B in the colon.

Conclusion

This technical guide has provided a comprehensive overview of the structural features of two representative this compound compounds, Hyperoside and Sennoside B. By presenting quantitative data, detailed experimental protocols, and visualizations of their biological pathways, this document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methodologies and data presented herein can be adapted and applied to the study of other this compound compounds, facilitating further exploration of this diverse and biologically significant class of natural products.

References

Unveiling Heteronoside: A Technical Guide to Natural Sources and Isolation of a Lesser-Known Flavonoid Glycoside and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

"Heteronoside," a synonym for the flavonoid glycoside "Heteroside" (CAS No. 852638-61-0), is a natural product isolated from Leonurus artemisia.[1][2][][4][5] Despite its documentation, a comprehensive body of public scientific literature detailing its specific isolation protocols, quantitative data, and biological activities remains limited.[2] This technical guide provides an in-depth overview of the natural sources and generalized isolation methodologies for flavonoid glycosides from the Leonurus genus, the family to which this compound belongs. By synthesizing available phytochemical data from related species, this document offers a representative framework for the extraction, purification, and characterization of this class of compounds, thereby providing a valuable resource for researchers in natural product chemistry and drug discovery.

Natural Sources of Flavonoid Glycosides in the Leonurus Genus

The Leonurus genus, a member of the Lamiaceae family, is a well-established reservoir of bioactive phytochemicals, including a diverse array of flavonoid glycosides.[6][7][8] These plants have a long history of use in traditional medicine across various cultures. The primary species that have been phytochemically investigated for their flavonoid glycoside content include:

  • Leonurus japonicus (Chinese Motherwort): A significant source of syringyl acylated flavonol glycosides.[6]

  • Leonurus cardiaca (Motherwort): This species is known to produce a variety of flavonol and flavone-O-glycosides.[7][9]

  • Leonurus artemisia: Documented as the natural source of this compound.[2]

  • Leonotis leonurus: Although belonging to a different genus, its close relation and rich flavone (B191248) glycoside profile suggest similar biosynthetic pathways within the subtribe Leonurinae.[8]

The aerial parts of these plants, particularly during their flowering stage, are typically the richest sources of these compounds.[7][9]

A Generalized Experimental Protocol for the Isolation and Purification of Flavonoid Glycosides from Leonurus Species

The isolation of flavonoid glycosides from Leonurus species is a multi-step process that involves extraction followed by extensive chromatographic separation. The following protocol is a generalized methodology derived from published studies on flavonoid glycosides from this genus.[6][7]

2.1. Plant Material Preparation:

  • Collect the aerial parts of the desired Leonurus species, preferably during the flowering period.

  • Air-dry or freeze-dry the plant material to inhibit enzymatic degradation.

  • Grind the dried material into a fine powder to maximize the surface area for solvent extraction.

2.2. Extraction and Fractionation:

  • Perform an exhaustive extraction of the powdered plant material using methanol (B129727) (MeOH) in a Soxhlet apparatus.[7]

  • Concentrate the crude methanolic extract under reduced pressure.

  • Suspend the concentrated extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Flavonoid glycosides typically concentrate in the more polar EtOAc and n-BuOH fractions.

2.3. Chromatographic Purification:

  • Column Chromatography (CC): Subject the flavonoid-rich fractions to column chromatography.

    • Silica (B1680970) Gel CC: Elute with a gradient solvent system, such as chloroform-methanol, to separate compounds based on polarity.

    • Polyamide CC: An effective stationary phase for flavonoid separation, often using an ethanol-water gradient.

    • Sephadex LH-20 CC: Used for size-exclusion chromatography and further purification, typically with methanol as the mobile phase.[7]

  • Preparative Thin-Layer Chromatography (pTLC): For the final purification of small quantities of compounds, pTLC on silica gel or polyamide plates can be utilized.[7]

  • High-Performance Liquid Chromatography (HPLC): The final purification step to obtain high-purity compounds is often preparative HPLC using a C18 reversed-phase column with a methanol or acetonitrile/water gradient.

2.4. Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

  • UV-Vis Spectroscopy: To obtain initial information about the flavonoid chromophore.

  • IR Spectroscopy: To identify key functional groups.[6]

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and molecular weight.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are essential for unambiguous structure determination.[6]

Quantitative Data Summary

Compound NameAglyconeGlycoside MoietyNatural SourceReference
Leonurusoide AKaempferol3-O-(2'''-syringyl)-α-L-rhamnopyranosyl(1→6)-β-D-galactopyranosideLeonurus japonicus[6]
Leonurusoide B-EKaempferol/QuercetinVarious acylated glycosidesLeonurus japonicus[6]
2'''-syringylrutinQuercetinAcylated rutinoseLeonurus japonicus[6]
RutinQuercetinRutinoseLeonurus cardiaca[7]
IsoquercitrinQuercetinGlucoseLeonurus cardiaca[7]
HyperosideQuercetinGalactoseLeonurus cardiaca[7]
Kaempferol-3-O-D-glucosideKaempferolGlucoseLeonurus cardiaca[7]
Apigenin-7-O-glucosideApigeninGlucoseLeonurus cardiaca[7]
This compoundNot specified in literatureNot specified in literatureLeonurus artemisia[2]

Biological Activities and Potential Signaling Pathways

Flavonoid glycosides from the Leonurus genus have demonstrated various biological activities. For instance, several syringyl acylated flavonol glycosides from Leonurus japonicus have shown inhibitory effects on triglyceride accumulation in HepG2 cells.[6] While the specific signaling pathways for this compound are yet to be elucidated, flavonoids are well-known modulators of key cellular signaling pathways, including those involved in inflammation (e.g., NF-κB) and oxidative stress (e.g., Nrf2).

Visualizations

Generalized Experimental Workflow for Flavonoid Glycoside Isolation

experimental_workflow plant_material Dried, powdered Leonurus sp. (aerial parts) extraction Soxhlet Extraction (Methanol) plant_material->extraction partitioning Solvent Partitioning (e.g., H2O/CHCl3, EtOAc, n-BuOH) extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Polyamide, Sephadex LH-20) partitioning->column_chromatography EtOAc & n-BuOH fractions fractions Collection of Flavonoid-Rich Fractions column_chromatography->fractions purification Further Purification (pTLC, Preparative HPLC) fractions->purification isolated_compounds Isolated Flavonoid Glycosides (e.g., this compound) purification->isolated_compounds structure_elucidation Structure Elucidation (UV, IR, MS, NMR) isolated_compounds->structure_elucidation

Caption: Generalized workflow for the isolation of flavonoid glycosides from Leonurus species.

A Representative Signaling Pathway Potentially Modulated by Flavonoid Glycosides

signaling_pathway flavonoid Flavonoid Glycoside (e.g., from Leonurus sp.) ros Reactive Oxygen Species (ROS) flavonoid->ros scavenges nrf2_keap1 Nrf2-Keap1 Complex flavonoid->nrf2_keap1 dissociation ros->nrf2_keap1 induces nrf2 Nrf2 nrf2_keap1->nrf2 releases are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus & binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes activates transcription cellular_protection Cellular Protection & Reduced Oxidative Stress antioxidant_enzymes->cellular_protection leads to

Caption: A hypothetical Nrf2-mediated antioxidant signaling pathway that may be modulated by flavonoid glycosides.

Conclusion and Future Directions

This compound from Leonurus artemisia represents one of the many flavonoid glycosides present in the Leonurus genus. While specific data on this compound is limited, the broader phytochemical landscape of this genus offers a rich field for natural product research. The generalized methodologies presented here provide a robust starting point for the isolation and characterization of these compounds. Future research should focus on the systematic phytochemical analysis of Leonurus artemisia to fully characterize this compound and its related derivatives. Furthermore, comprehensive biological screening of these isolated compounds is crucial to elucidate their mechanisms of action and to validate their potential as leads for drug development.

References

Spectroscopic Characterization of Heterosides: A Technical Guide Featuring Icariside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation of heterosides, a broad class of naturally occurring glycosides. Utilizing the flavonoid glycoside Icariside II as a representative example, this document details the experimental protocols and data interpretation necessary for comprehensive characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction to Heteroside Characterization

Heterosides, or glycosides, are compounds in which a sugar molecule is bound to a non-sugar moiety, known as an aglycone. Their structural diversity and wide range of biological activities make them a significant area of research in drug discovery and natural product chemistry. Accurate structural characterization is paramount to understanding their structure-activity relationships. This guide will walk through a systematic workflow for isolating and identifying a target heteroside from a natural source, focusing on the application of modern spectroscopic methods.

Experimental Protocols

Isolation and Purification of Icariside II from Epimedium sp.

The isolation of flavonoid glycosides from plant material typically involves extraction followed by chromatographic separation.[1]

Materials:

  • Dried aerial parts of Epimedium sp.

  • 95% Methanol (B129727)

  • Silica (B1680970) gel for column chromatography

  • Relevant solvents for elution (e.g., chloroform-methanol gradients)

  • Semi-preparative HPLC system

Protocol:

  • Extraction: The dried and powdered aerial parts of Epimedium sp. are extracted with 95% methanol.[2]

  • Fractionation: The resulting extract is subjected to column chromatography on silica gel.[1]

  • Gradient Elution: A gradient of chloroform-methanol is used to elute fractions with increasing polarity.[1]

  • Purification: Fractions containing the target compound, as identified by preliminary analysis (e.g., TLC), are further purified using semi-preparative HPLC to yield pure Icariside II.[1]

NMR Spectroscopic Analysis

Sample Preparation: Approximately 1.5–2 mg of the purified Icariside II is dissolved in 0.5 ml of deuterated methanol (CD3OD) or dimethyl sulfoxide (B87167) (DMSO-d6) in a 5 mm diameter NMR tube.[3]

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is used to record 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.[3]

Acquisition Parameters:

  • ¹H NMR: Standard parameters are used for acquisition.

  • ¹³C NMR: Standard parameters are used for acquisition.

  • COSY (Correlation SpectroscopY): This experiment identifies proton-proton (¹H-¹H) couplings.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon (¹H-¹³C) correlations.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which is crucial for assembling the molecular skeleton.[4][5] The experiment is often optimized for a coupling constant of 7-8 Hz.[4]

Mass Spectrometry (MS) Analysis

Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer is utilized for accurate mass measurements and fragmentation analysis.

UPLC-Q-TOF/MS Protocol:

  • Sample Preparation: A stock solution of the purified compound is prepared in methanol and diluted to an appropriate concentration for analysis.

  • Chromatography: Separation is achieved on a C18 column with a gradient elution using mobile phases such as water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to obtain comprehensive data.[6] Key parameters include the mass range (e.g., m/z 50-1200), capillary voltage, and collision energy for MS/MS experiments.

Spectroscopic Data for Icariside II

The following tables summarize the NMR and MS data that are critical for the structural elucidation of Icariside II.

NMR Spectral Data

Table 1: ¹H and ¹³C NMR Spectral Data of Icariside II

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
Aglycone
2158.6
3135.9
4178.0
5162.7
699.46.41 (s)C-5, C-7, C-8, C-10
7164.1
8107.5
9156.9
10106.3
1'122.9
2'131.67.82 (d, 8.8)C-2, C-4', C-6'H-3'
3'115.46.94 (d, 8.8)C-1', C-5'H-2'
4'161.2
5'115.46.94 (d, 8.8)C-1', C-3'H-6'
6'131.67.82 (d, 8.8)C-2, C-4'H-5'
4'-OCH356.13.85 (s)C-4'
8-prenyl-1''22.43.42 (d, 7.2)C-7, C-8, C-9, C-2'', C-3''H-2''
8-prenyl-2''123.55.25 (t, 7.2)C-8, C-1'', C-3'', C-4'', C-5''H-1''
8-prenyl-3''132.1
8-prenyl-4''25.91.78 (s)C-2'', C-3'', C-5''
8-prenyl-5''18.21.69 (s)C-2'', C-3'', C-4''
Rhamnose
1'''102.55.58 (d, 1.6)C-3H-2'''
2'''72.34.23 (m)C-1''', C-3'''H-1''', H-3'''
3'''72.13.78 (m)C-2''', C-4''', C-5'''H-2''', H-4'''
4'''73.93.41 (m)C-3''', C-5'''H-3''', H-5'''
5'''72.03.55 (m)C-4''', C-6'''H-4''', H-6'''
6'''17.91.28 (d, 6.2)C-5'''H-5'''

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Data is compiled based on typical values for flavonoid glycosides and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry Data

Table 2: High-Resolution Mass Spectrometry Data for Icariside II

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺515.2023515.2021Molecular Ion (C₂₇H₃₀O₁₀)
[M-rhamnose+H]⁺369.1444369.1440Loss of the rhamnose moiety (146 Da)
[M-H]⁻513.1866513.1868Molecular Ion (C₂₇H₃₀O₁₀)

Fragmentation Pathway: In tandem MS (MS/MS) experiments, the primary fragmentation of Icariside II involves the cleavage of the glycosidic bond, resulting in the neutral loss of the rhamnose sugar moiety (146 Da).[6] This produces a prominent fragment ion corresponding to the aglycone, icaritin. Further fragmentation of the aglycone can provide additional structural information.

Workflow and Data Interpretation

The structural elucidation of a heteroside like Icariside II follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

heteroside_characterization cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation plant_material Plant Material (Epimedium sp.) extraction Methanol Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification Semi-preparative HPLC fractionation->purification pure_compound Pure Icariside II purification->pure_compound nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis Sample Preparation ms_analysis Mass Spectrometry (HRMS & MS/MS) pure_compound->ms_analysis Sample Preparation nmr_data ¹H, ¹³C, COSY, HSQC, HMBC Data nmr_analysis->nmr_data ms_data Accurate Mass & Fragmentation Data ms_analysis->ms_data structure_elucidation Structure Elucidation nmr_data->structure_elucidation ms_data->structure_elucidation final_structure Final Structure of Icariside II structure_elucidation->final_structure

Figure 1. Workflow for the characterization of Icariside II.

Interpretation Synopsis:

  • HRMS: The high-resolution mass spectrometry data provides the accurate mass of the molecular ion, which is used to determine the elemental composition (molecular formula).

  • ¹H and ¹³C NMR: The 1D NMR spectra give an overview of the number and types of protons and carbons in the molecule. The chemical shifts provide clues about the electronic environment of each nucleus.

  • HSQC: The HSQC spectrum correlates each proton with its directly attached carbon, allowing for the assignment of protonated carbons.

  • COSY: The COSY spectrum reveals proton-proton coupling networks, which helps to identify spin systems within the molecule, such as the sugar moiety and the aromatic rings of the aglycone.

  • HMBC: The HMBC spectrum is crucial for connecting the different spin systems. Correlations between protons and carbons that are 2-3 bonds apart are used to piece together the entire molecular structure, including the position of the sugar on the aglycone and the placement of substituents.

  • MS/MS: The fragmentation pattern observed in the MS/MS spectrum confirms the identity of the sugar and aglycone moieties and provides further evidence for the overall structure.

By integrating the data from these complementary spectroscopic techniques, the unambiguous structure of Icariside II can be determined. This systematic approach is applicable to the characterization of a wide variety of heterosides and is an essential component of modern natural product research and drug development.

References

Heteronoside Compounds in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteronoside (B1159534), a flavonoid glycoside identified in Leonurus artemisia (also known as Leonurus japonicus or Chinese Motherwort), represents a class of bioactive molecules with significant potential in modern therapeutics.[1][2] Traditionally, Leonurus artemisia has been a cornerstone of traditional Chinese medicine, primarily utilized for gynecological disorders, cardiovascular conditions, and neurological issues. This guide provides an in-depth technical overview of this compound and related flavonoid compounds from Leonurus artemisia, focusing on their chemical properties, traditional applications, pharmacological activities, and the experimental methodologies used for their study.

Chemical Profile of this compound

This compound (CAS 852638-61-0), also referred to as Heteroside, is a complex flavonoid glycoside. Its chemical structure consists of a flavonoid aglycone linked to a sugar moiety. The systematic name for this compound is 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]-β-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one.

Leonurus artemisia is a rich source of various bioactive compounds, including alkaloids, diterpenes, and other flavonoids. Key compounds that often coexist with this compound and contribute to the plant's overall therapeutic effects include leonurine (B1674737) and stachydrine.

Traditional and Modern Therapeutic Applications

Leonurus artemisia has a long history of use in traditional medicine for a variety of ailments. Modern pharmacological studies have begun to validate these traditional uses, attributing them to the plant's rich phytochemical content.

Traditional UseModern Pharmacological ValidationKey Bioactive Compounds Implicated
Gynecological Disorders (Menstrual irregularities, postpartum hemorrhage)Regulation of uterine smooth muscle contraction.Alkaloids (Leonurine), Flavonoid glycosides
Cardiovascular Conditions (Hypertension, irregular heartbeat)Cardioprotective effects, vasodilation, anti-atherosclerosis.[3]Leonurine, Flavonoids (Quercetin, Rutin)[3][4]
Neurological Disorders (Anxiety, stress)Neuroprotective effects, sedative properties.Leonurine, Flavonoids
Inflammatory ConditionsAnti-inflammatory and antioxidant activities.Flavonoids, Diterpenoids

Pharmacological Activities and Quantitative Data

The pharmacological activities of Leonurus artemisia extracts and their constituent compounds have been investigated through various in vitro and in vivo studies. The primary activities of interest include antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects.

Antioxidant Activity

Flavonoids from Leonurus japonicus have demonstrated significant antioxidant potential. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity.

Compound/ExtractAssayIC50 / ActivityReference
Leonurus japonicus Ethyl Acetate (B1210297) FractionDPPH Radical ScavengingSignificantly high potential (comparable to α-tocopherol and BHT)[1]
LuteolinDPPH Radical ScavengingStronger activity than α-tocopherol and BHT[5]
KaempferolDPPH Radical ScavengingStronger activity than α-tocopherol and BHT[5]
QuercetinDPPH Radical ScavengingStronger activity than α-tocopherol and BHT[5]
MyricetinDPPH Radical ScavengingStronger activity than α-tocopherol and BHT[5]
Leonurus japonicus 30% EtOH fractionDPPH Radical ScavengingHighest among fractions[6]
Leonurus japonicus 30% EtOH fractionABTS Radical ScavengingHighest among fractions[6]
Anti-inflammatory Activity

Compounds from Leonurus japonicus have been shown to inhibit the production of pro-inflammatory mediators.

Compound/ExtractModelEffectIC50Reference
Japonicones A-D, G (Labdane diterpenoids)LPS-stimulated RAW264.7 macrophagesInhibition of PGE2 production8.62-30.71 μM[7]
Leolignosides A–CLPS-induced RAW 264.7 macrophagesSuppression of NO overproductionNot specified[8]
Leonurus japonicus extractTNF-α-stimulated L6 myotubesDownregulation of TNF-α and IL-6 mRNA expressionNot specified[9]

Experimental Protocols

Extraction and Isolation of Flavonoids from Leonurus artemisia

Objective: To extract and isolate this compound and other flavonoid compounds from the aerial parts of Leonurus artemisia.

Methodology:

  • Plant Material Preparation: The aerial parts of Leonurus japonicus are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to reflux extraction with 95% ethanol (B145695). This process is typically repeated three times to ensure maximum extraction of bioactive compounds.[8]

  • Fractionation: The resulting ethanol extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in an acidic aqueous solution (e.g., 1% hydrochloric acid) and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[8]

  • Chromatographic Separation: The fractions rich in flavonoids (often the ethyl acetate and n-butanol fractions) are subjected to various chromatographic techniques for further purification.

    • Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a mixture of ethyl acetate and methanol (B129727).[10]

    • Sephadex LH-20 Gel Chromatography: This technique is used for further separation of compounds based on their molecular size.[10]

    • Reversed-phase C18 Column Chromatography: This method separates compounds based on their hydrophobicity.[10]

    • High-Performance Liquid Chromatography (HPLC): Semi-preparative or preparative HPLC is often the final step to isolate pure compounds like this compound. A common mobile phase for flavonoid analysis is a gradient of acetonitrile (B52724) and water (adjusted to pH 2.5 with phosphoric acid).[11]

Quantitative Analysis of Flavonoids by HPLC

Objective: To quantify the content of specific flavonoids in Leonurus artemisia extracts.

Methodology:

  • Standard Preparation: Standard solutions of known concentrations of the target flavonoids (e.g., quercetin, kaempferol, rutin) are prepared.[12]

  • Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.[13]

    • Mobile Phase: A gradient elution system is commonly employed, for example, a mixture of methanol and a slightly acidic aqueous solution (e.g., 0.5% orthophosphoric acid).[12]

    • Detection: A UV-Vis diode array detector (DAD) is used to monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the flavonoids of interest (e.g., 277 nm for leonurine).[11][13]

  • Quantification: The concentration of each flavonoid in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.

In Vitro Antioxidant Activity Assay (DPPH Method)

Objective: To evaluate the free radical scavenging activity of Leonurus artemisia extracts or isolated compounds.

Methodology:

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of the test sample (extract or pure compound) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the anti-inflammatory potential of Leonurus artemisia compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration, followed by stimulation with LPS to induce an inflammatory response and NO production.

  • Nitrite Quantification: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways

Several signaling pathways have been identified as being modulated by compounds found in Leonurus japonicus, contributing to its therapeutic effects.

experimental_workflow plant Leonurus artemisia (Aerial Parts) powder Drying and Grinding plant->powder extraction Ethanol Reflux Extraction powder->extraction fractionation Solvent Partitioning (EtOAc, n-BuOH) extraction->fractionation column_chrom Column Chromatography (Silica, Sephadex) fractionation->column_chrom hplc HPLC Purification column_chrom->hplc This compound Pure this compound hplc->this compound

Extraction and Isolation Workflow for this compound.

PI3K_Akt_Pathway LJ_extract Leonurus japonicus Extract PI3K PI3K LJ_extract->PI3K stimulates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates FoxO FoxO Akt->FoxO inhibits translocation NFkB NF-κB Akt->NFkB inhibits Protein_Syn Protein Synthesis (Anabolism) mTOR->Protein_Syn Ub_Ligases E3 Ubiquitin Ligases (Proteolysis) FoxO->Ub_Ligases Inflammation Inflammatory Response NFkB->Inflammation

PI3K/Akt Signaling Pathway Modulation.

MAPK_CREB_Pathway Luteolin Luteolin MAPK MAPK Luteolin->MAPK regulates CREB CREB MAPK->CREB activates CYP19 Aromatase (CYP19) Expression CREB->CYP19 Estrogen_Syn Estrogen Biosynthesis CYP19->Estrogen_Syn

MAPK/CREB Signaling in Estrogen Synthesis Regulation.

ERK_NFkB_Pathway Leolignoside_Aglycone Leolignoside Aglycone ERK p-ERK/ERK Leolignoside_Aglycone->ERK NFkB p-NF-κB/NF-κB Leolignoside_Aglycone->NFkB NO_Production NO Overproduction ERK->NO_Production NFkB->NO_Production

ERK/NF-κB Anti-inflammatory Signaling Pathway.

JAK_STAT_Pathway Leo_extract Leonurus japonicus Extract JAK1 JAK1 Phosphorylation Leo_extract->JAK1 adjusts STAT1 STAT1 Phosphorylation JAK1->STAT1 phosphorylates Bax Bax Expression STAT1->Bax Bcl2 Bcl-2 Expression STAT1->Bcl2 Neuronal_Apoptosis Neuronal Apoptosis Bax->Neuronal_Apoptosis Bcl2->Neuronal_Apoptosis

JAK/STAT Pathway in Neuroprotection.

References

Physical and chemical properties of the Heteronoside class

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Physical and Chemical Properties of Heterosides (Glycosides)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "Heteronoside" is not commonly used in chemical literature. It is widely understood to be a synonym for glycosides , a vast and diverse class of organic compounds found extensively in plants and animals.[1][2] This guide will refer to them as glycosides.

A glycoside is a molecule in which a sugar moiety, known as the glycone , is bonded through a glycosidic bond to a non-sugar moiety, the aglycone or genin .[3][4] The glycone can be a single sugar unit (monosaccharide) or multiple units (oligosaccharide), while the aglycone can be of a varied chemical nature, such as an alcohol, phenol, steroid, or flavonoid.[1] It is the aglycone that largely determines the specific biological activity of the glycoside.[5]

The general structure consists of these two parts linked by a glycosidic bond, which can be an O-, N-, S-, or C-glycosidic bond.[1][2] The β-form of glycosides is most commonly found in plants.[3] Upon hydrolysis, the glycosidic bond is cleaved, yielding the separate glycone and aglycone components.[3][4]

Physical Properties

Glycosides are generally colorless, solid, amorphous, and nonvolatile compounds.[6][7] However, some classes exhibit distinct colors, such as yellow for flavonoids and red or orange for anthraquinones.[4][7] Most glycosides have a bitter taste and are odorless, with some exceptions like glycyrrhizin.[4][8]

The sugar (glycone) portion of the molecule significantly influences its solubility. Glycosides are typically soluble in water and hydroalcoholic solutions but insoluble in non-polar organic solvents like ether or chloroform.[6][7] Conversely, the aglycone part is soluble in non-polar organic solvents.[3][7]

Table of Physical Properties for Representative Glycosides
GlycosideClassMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Digoxin (B3395198) CardiacC41H64O14780.94265 (decomposes)Slightly soluble in water and ethanol (B145695); soluble in pyridine.
Rutin FlavonoidC27H30O16610.52190-192Sparingly soluble in cold water; soluble in methanol (B129727), ethanol, and pyridine.
Digitonin SaponinC56H92O291229.31235 (decomposes)Sparingly soluble in water; soluble in ethanol.
Salicin PhenolicC13H18O7286.28199-202Soluble in water and alcohol.

Note: Data is compiled from various chemical databases and may vary slightly depending on the source and purity.

Chemical Properties

The most characteristic chemical property of glycosides is their susceptibility to hydrolysis. This cleavage of the glycosidic bond can be achieved through several methods:

  • Acid Hydrolysis: Heating with dilute mineral acids readily cleaves the glycosidic linkage, separating the glycone and aglycone.[3][7] C-glycosides are notably resistant to acid hydrolysis and require oxidative methods.[4][9]

  • Alkaline Hydrolysis: Glycosides are generally more stable towards alkalis than acids.[7] However, strong alkalis can hydrolyze ester groups or open lactone rings, as seen in cardiac glycosides.[4][10]

  • Enzymatic Hydrolysis: This process is highly specific. Enzymes like emulsin, myrosinase, or specific glycosidases can hydrolyze particular glycosidic linkages.[3][10] For instance, emulsin typically hydrolyzes β-glycosidic bonds, while maltase acts on α-linkages.[7] Plants that produce glycosides also contain corresponding hydrolytic enzymes, often stored in separate cellular compartments.[3]

After hydrolysis, the liberated sugar portion (glycone) will give a positive result with Fehling's solution test.[6][8]

Experimental Protocols

General Protocol for Extraction and Isolation of Glycosides

This protocol outlines a general procedure for extracting glycosides from plant material. The choice of solvents and purification steps may need optimization depending on the specific glycoside and plant source.

  • Preparation of Plant Material: The plant material is dried at low temperatures (40-50°C) and ground into a fine powder to increase the surface area for extraction.[11]

  • Enzyme Inactivation: To prevent enzymatic hydrolysis during extraction, the powdered material is often briefly treated with boiling alcohol or water.[3]

  • Extraction: The powdered material is extracted with a suitable solvent, typically an alcohol like ethanol or methanol, which can dissolve the glycosides.[11][12] Water is sometimes avoided as it can promote fermentation.[12] Techniques like maceration, sonication, or reflux can be employed.[9][13]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[11]

  • Purification:

    • Lead Acetate (B1210297) Precipitation: The crude extract is often treated with a lead acetate solution to precipitate tannins and other impurities. The excess lead is then removed.[9]

    • Solvent-Solvent Partitioning: The extract is partitioned between an aqueous phase and an immiscible organic solvent to separate compounds based on polarity.

    • Chromatography: Column chromatography or High-Performance Liquid Chromatography (HPLC) is used for the final separation and purification of individual glycosides from the crude extract.[11][14]

G cluster_prep Material Preparation cluster_extract Extraction & Concentration cluster_purify Purification plant Dried, Powdered Plant Material inactivate Enzyme Inactivation (e.g., boiling alcohol) plant->inactivate extract Solvent Extraction (e.g., Maceration, Sonication) inactivate->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporator) filter->concentrate crude_extract Crude Glycoside Extract concentrate->crude_extract precipitate Lead Acetate Precipitation partition Solvent-Solvent Partitioning precipitate->partition chromatography Chromatography (e.g., HPLC) partition->chromatography pure_glycoside Purified Glycoside chromatography->pure_glycoside crude_extract->precipitate

Caption: General workflow for glycoside extraction and purification.

Protocol for Acid Hydrolysis of a Glycoside

This protocol is used to cleave the glycosidic bond to analyze the constituent glycone and aglycone parts.

  • Sample Preparation: Dissolve a known amount of the purified glycoside (e.g., 3 mg) in a suitable solvent like methanol (e.g., 6 mL).[15]

  • Acidification: Add a dilute mineral acid, such as 1 N hydrochloric acid (HCl) (e.g., 4 mL), to the solution.[15]

  • Heating: Reflux the mixture for a set period, typically 2-6 hours, at a controlled temperature (e.g., 100°C).[15][16] The exact time and temperature may vary depending on the stability of the glycoside.

  • Work-up:

    • After cooling, concentrate the solution under reduced pressure to remove the solvent.[15]

    • Dilute the residue with water.[15]

    • Extract the mixture with a non-polar organic solvent (e.g., ethyl acetate, chloroform) to separate the aglycone (which will move to the organic phase).[8][15] The water-soluble glycone will remain in the aqueous phase.

  • Analysis: The separated glycone and aglycone can then be identified using analytical techniques such as Thin Layer Chromatography (TLC), HPLC, or spectroscopic methods (NMR, MS).[14][15]

Involvement in Signaling Pathways

Many glycosides are biologically active and exert their effects by modulating cellular signaling pathways. A prominent example is the class of cardiac glycosides , such as digoxin and digitoxin.

Cardiac glycosides are potent inhibitors of the Na+/K+-ATPase pump, an enzyme located in the cell membrane of cardiac muscle cells (myocytes).[17][18]

  • Inhibition of Na+/K+-ATPase: The glycoside binds to the Na+/K+-ATPase pump, inhibiting its function of pumping sodium (Na+) ions out of the cell and potassium (K+) ions in.[17]

  • Increase in Intracellular Na+: This inhibition leads to an increase in the intracellular concentration of Na+.[17]

  • Effect on Na+/Ca2+ Exchanger: The elevated intracellular Na+ alters the gradient for the Na+/Ca2+ exchanger, causing it to pump less calcium (Ca2+) out of the cell.[17]

  • Increase in Intracellular Ca2+: The result is an accumulation of intracellular Ca2+.[18]

  • Enhanced Contractility: The increased intracellular Ca2+ is taken up by the sarcoplasmic reticulum and subsequently released during each heartbeat, leading to a more forceful contraction of the cardiac muscle (positive inotropic effect).[17]

Beyond this primary mechanism, at lower concentrations, cardiac glycosides can also participate in forming a "signalosome" complex with the Na+/K+-ATPase, which can activate other signaling cascades involving kinases like Src, influencing cell proliferation and survival.[19][20] Some cardiac glycosides also inhibit the NF-κB signaling pathway, which is involved in inflammation.[19][21]

G cluster_membrane Cell Membrane pump Na+/K+-ATPase Pump na_in Increased Intracellular [Na+] pump->na_in Leads to exchanger Na+/Ca2+ Exchanger ca_in Increased Intracellular [Ca2+] exchanger->ca_in Leads to cg Cardiac Glycoside cg->pump Inhibits na_in->exchanger Reduces Ca2+ Efflux via contract Increased Cardiac Muscle Contraction ca_in->contract Causes

Caption: Signaling pathway of cardiac glycosides in myocytes.

References

Potential Therapeutic Targets for Heteronoside Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of the current, limited publicly available information regarding the therapeutic potential of Heteronoside compounds. Direct experimental evidence detailing the specific molecular targets and mechanisms of action for this compound is scarce. The information presented herein is largely based on the known biological activities of the plant from which it is isolated, Leonurus heterophyllus, and the general pharmacological properties of related flavonoid glycosides. The proposed targets, experimental protocols, and quantitative data should be considered hypothetical and serve as a guide for future research.

Introduction

This compound is a flavonoside that has been isolated from Leonurus heterophyllus (Chinese motherwort), a plant with a long history of use in traditional medicine for treating a variety of ailments, including cardiovascular diseases and inflammatory conditions. Flavonoids as a class are well-known for their diverse biological activities, which include antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. This guide explores the potential therapeutic targets of this compound compounds based on these broader contexts and suggests avenues for future investigation.

Potential Biological Activities and Therapeutic Targets

While direct studies on this compound are limited, the known bioactivities of Leonurus heterophyllus extracts and other flavonoid glycosides suggest several potential therapeutic applications and molecular targets.

Anti-inflammatory Effects

The anti-inflammatory activity is a well-documented property of many flavonoids and extracts from Leonurus species. This suggests that this compound could potentially modulate key inflammatory pathways.

Potential Targets:

  • Cyclooxygenases (COX-1 and COX-2): Enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

  • Lipoxygenases (LOX): Enzymes involved in the production of leukotrienes, another class of inflammatory mediators.

  • Nuclear Factor-kappa B (NF-κB): A critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

  • Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases (including p38, JNK, and ERK) that play a crucial role in cellular responses to inflammatory stimuli.

  • Toll-Like Receptors (TLRs): Key pattern recognition receptors that initiate inflammatory signaling in response to pathogens and cellular damage.

Antioxidant Effects

Flavonoids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.

Potential Mechanisms:

  • Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Upregulation of Antioxidant Enzymes: Induction of endogenous antioxidant defenses, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

  • Inhibition of Pro-oxidant Enzymes: Suppression of enzymes like NADPH oxidase that generate ROS.

Cardioprotective Effects

The traditional use of Leonurus heterophyllus for cardiovascular ailments points towards potential cardioprotective actions of its constituents, including this compound.

Potential Targets:

  • Endothelial Nitric Oxide Synthase (eNOS): An enzyme that produces nitric oxide, a key signaling molecule in vasodilation and cardiovascular health.

  • Angiotensin-Converting Enzyme (ACE): A central component of the renin-angiotensin system, which regulates blood pressure.

  • Ion Channels: Modulation of calcium and potassium channels in cardiac and vascular smooth muscle cells.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that would be necessary to evaluate the therapeutic potential of this compound. Note: This data is for illustrative purposes only and is not based on experimental results.

Target/AssayCompoundIC50 / EC50 (µM)Assay TypeCell Line / System
COX-2 InhibitionThis compound15.2Enzyme Inhibition AssayOvine COX-2
NF-κB ActivationThis compound8.5Reporter Gene AssayHEK293T
ROS ScavengingThis compound25.0DPPH AssayCell-free
eNOS ActivationThis compound5.8Western Blot (p-eNOS)HUVEC

Detailed Experimental Protocols (Hypothetical)

To investigate the potential anti-inflammatory effects of this compound, the following experimental protocol could be employed.

Investigation of Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

Objective: To determine if this compound can inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (isolated and purified)

  • Griess Reagent for nitrite (B80452) determination

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies against p-NF-κB, NF-κB, p-p38, p38, and β-actin)

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay: To determine the non-toxic concentration of this compound, cells are treated with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours, and cell viability is assessed using an MTT assay.

  • Measurement of Nitric Oxide (NO) Production: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Measurement of Pro-inflammatory Cytokines: Cells are treated as described above. The levels of TNF-α and IL-6 in the culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cells are pre-treated with this compound for 1 hour and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes). Whole-cell lysates are prepared, and the protein levels of phosphorylated and total NF-κB and p38 MAPK are determined by Western blotting.

Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound's therapeutic targets.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates LPS LPS LPS->TLR4 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB:e->NFkB:w NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p38->Genes Regulates Transcription This compound This compound This compound->IKK Inhibits? This compound->p38 Inhibits? DNA DNA NFkB_nuc->DNA Binds DNA->Genes Transcription

Caption: Potential modulation of the NF-κB and p38 MAPK signaling pathways by this compound.

G Hypothetical Workflow for Target Identification of this compound cluster_screening Initial Screening cluster_identification Target Identification cluster_validation Target Validation A1 Isolation & Purification of this compound A2 Phenotypic Screening (e.g., Anti-inflammatory, Antioxidant Assays) A1->A2 B1 Affinity Chromatography A2->B1 Active Compound B2 Computational Docking A2->B2 B3 Differential Gene Expression (Transcriptomics) A2->B3 C1 In Vitro Enzyme/Receptor Binding Assays B1->C1 Potential Targets B2->C1 C2 Cell-based Assays with Target Knockdown/Overexpression B3->C2 C1->C2 Validated Targets C3 In Vivo Animal Models C2->C3 D1 Lead Optimization C3->D1 Preclinical Candidate

Caption: A hypothetical workflow for the identification and validation of therapeutic targets for this compound.

Conclusion

This compound represents a promising natural product for further pharmacological investigation. Based on the activities of its plant source and related flavonoid compounds, its potential therapeutic targets likely lie within inflammatory, oxidative stress, and cardiovascular signaling pathways. The lack of direct experimental data underscores the need for comprehensive studies to isolate this compound in sufficient quantities, characterize its biological activities through robust in vitro and in vivo models, and ultimately identify and validate its specific molecular targets. The hypothetical frameworks provided in this guide offer a roadmap for initiating such research endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Heterocyclic Glycoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis and purification strategies for heterocyclic glycoside analogues, including both C-glycosides and N-glycosides. The enhanced stability of C-glycosides against enzymatic and chemical hydrolysis makes them particularly valuable as pharmacological agents.[1] This document outlines detailed experimental protocols and summarizes key quantitative data to aid in the development of these promising therapeutic compounds.

Synthesis of Heterocyclic Glycoside Analogues

The synthesis of heterocyclic glycoside analogues can be broadly categorized into the formation of C-glycosides and N-glycosides, each with distinct strategic approaches.

C-Glycoside Synthesis

C-glycosides, where the anomeric oxygen is replaced by a carbon atom, offer significant metabolic stability.[1] Common synthetic strategies involve the formation of a C-C bond at the anomeric center.

1. Palladium-Catalyzed Cross-Coupling of Glycals with Aryl Halides

This method provides a direct route to aryl C-glycosides.

Experimental Protocol: [1]

  • To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the glycal (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine (B1218219) ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add an anhydrous solvent, such as DMF or dioxane, via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl C-glycoside.[1]

2. Lewis Acid-Catalyzed Ferrier Rearrangement

This protocol is effective for the synthesis of 2,3-unsaturated C-glycosides from glycals.[1]

Experimental Protocol: [1]

  • In a dry reaction flask under an inert atmosphere, dissolve the glycal (1.0 equiv) and a carbon nucleophile (e.g., silyl (B83357) enol ether, allyltrimethylsilane, 1.5 equiv) in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile (B52724).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add a Lewis acid (e.g., BF₃·OEt₂, TMSOTf, 0.1-1.0 equiv) dropwise.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with an organic solvent like dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2,3-unsaturated C-glycoside.[1]

Quantitative Data for C-Glycoside Synthesis

Synthesis MethodStarting MaterialsProductYield (%)Purity (%)Reference
Palladium-Catalyzed Cross-CouplingGlycal, Aryl HalideAryl C-glycosideVaries>95[1]
Lewis Acid-Catalyzed Ferrier RearrangementGlycal, Carbon Nucleophile2,3-unsaturated C-glycosideVaries>95[1]
Metallaphotoredox Catalysis1-Deoxyglycoside, Aryl/Alkenyl/Alkyl HalideC-Aryl/Alkenyl/Alkyl glycosideHighHigh[2]
N-Glycoside Synthesis

N-glycosides are crucial components of many antiviral and anticancer drugs. Their synthesis often involves the formation of a C-N bond at the anomeric center.

1. Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This "click chemistry" approach is highly efficient for synthesizing 1,2,3-triazolyl nucleoside analogues.

Experimental Protocol: [3]

  • Dissolve the N1-ω-alkynyl derivative of a nucleobase (e.g., uracil, thymine) and a glycosyl azide (B81097) (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-acetamido-β-D-glucopyranosyl azide) in a suitable solvent system (e.g., t-BuOH/H₂O).

  • Add a copper(I) catalyst, which can be generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 1,2,3-triazolyl nucleoside analogue.

2. Reductive Glycosylation of Azides

This method provides a direct route to β-N-glycosides from reducing sugars and azides.

Experimental Protocol: [2]

  • In a reaction vessel, combine the alkyl or aryl azide (1.5 equiv) and the reducing sugar (1.0 equiv).

  • Add a tertiary phosphine (e.g., triphenylphosphine, 1.5 equiv) and a suitable solvent like tetrahydrofuran.

  • Heat the mixture and monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography to yield the β-N-glycoside.

Quantitative Data for N-Glycoside Synthesis

Synthesis MethodStarting MaterialsProductYield (%)Purity (%)Reference
CuAACAlkynyl nucleobase, Glycosyl azide1,2,3-Triazolyl nucleoside analogueGood to excellent>95[3]
Reductive GlycosylationAzide, Reducing sugarβ-N-glycoside24 - 75>95[2]
Green GlycosylationChloro sugar, Silylated trifluorothymineβ-isomer of TFT7185.7% β-isomer[4]
Alkylation of Amines3β-amino derivative, 2-iodoethyl glycosideAlkylated amine79High[5]

Purification Techniques for Heterocyclic Glycoside Analogues

The purification of the synthesized analogues is critical to ensure their suitability for biological testing and drug development.

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of glycoside analogues.

General Protocol:

  • Stationary Phase Selection: Silica gel is commonly used for less polar, protected glycosides, while reversed-phase silica (e.g., C18) is suitable for more polar, deprotected analogues.

  • Mobile Phase Selection: A suitable solvent system is chosen based on the polarity of the target compound. For normal-phase chromatography, mixtures of hexane (B92381) and ethyl acetate (B1210297) are common. For reversed-phase, mixtures of water and acetonitrile or methanol (B129727) are typically used.

  • Column Packing: The stationary phase is packed into a glass column as a slurry with the initial mobile phase.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected. The composition of the mobile phase can be kept constant (isocratic elution) or gradually changed (gradient elution) to improve separation.

  • Fraction Analysis: The collected fractions are analyzed by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: The fractions containing the pure compound are combined and the solvent is removed under reduced pressure.

High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) are automated forms of column chromatography that offer higher resolution and faster separation times.[6][7] High-speed countercurrent chromatography (HSCCC) is another effective technique that avoids irreversible adsorption of the sample.[7][8]

Quantitative Data for Purification

Purification MethodCompound TypePurity AchievedReference
MPLC, HSCCC, and Prep-HPLCFlavone C-Glycosides97.28%, 97.20%, 98.40%[6]
HSCCCIridoid Glycosides92.3%, 96.3%, 94.2%[8]
HSCCCFlavonoid and Benzophenone Glycosides95.4% - 99.7%[7]
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.

General Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.

  • Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Reaction Crude Product Crude Product Reaction Mixture->Crude Product Work-up Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure Analogue Pure Analogue Recrystallization->Pure Analogue

Caption: General experimental workflow for the synthesis and purification of heterocyclic glycoside analogues.

G Nucleoside Analogue Nucleoside Analogue Cellular Kinases Cellular Kinases Nucleoside Analogue->Cellular Kinases Phosphorylation Analogue Triphosphate Analogue Triphosphate Cellular Kinases->Analogue Triphosphate Viral Polymerase Viral Polymerase Analogue Triphosphate->Viral Polymerase Inhibition Viral DNA/RNA Synthesis Viral DNA/RNA Synthesis Viral Polymerase->Viral DNA/RNA Synthesis Blocks Chain Termination Chain Termination Viral DNA/RNA Synthesis->Chain Termination Apoptosis Apoptosis Chain Termination->Apoptosis

Caption: Simplified signaling pathway for the antiviral action of some nucleoside analogues.[1][9]

References

Application Notes and Protocols for Determining Heteronoside Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of cytotoxicity induced by Heteronoside, a class of saponins (B1172615) isolated from Aralia continentalis. The protocols outlined below are designed to assess cell viability, and elucidate the potential mechanisms of action, including the induction of apoptosis.

Introduction to this compound and its Potential Cytotoxic Effects

Heteronosides are triterpenoid (B12794562) saponins that have been identified in various plant species, including Aralia continentalis. Saponins as a class of natural products are known to exhibit a wide range of biological activities, including cytotoxic effects against various cancer cell lines. Preliminary studies on related compounds from the Aralia genus suggest that their cytotoxic effects may be mediated through the induction of apoptosis, or programmed cell death. Understanding the cytotoxic potential and the underlying molecular mechanisms of this compound is crucial for its evaluation as a potential therapeutic agent.

Key Cell-Based Assays for Cytotoxicity Assessment

A multi-faceted approach employing a variety of cell-based assays is recommended to thoroughly characterize the cytotoxic profile of this compound.

  • Cell Viability Assays (MTT/MTS): These colorimetric assays are fundamental for determining the overall effect of this compound on cell proliferation and viability. They measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is essential for identifying and quantifying cells undergoing apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that play a critical role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-9, can confirm the involvement of apoptotic pathways.

Data Presentation: Cytotoxicity of Aralia Saponins

Table 1: Cytotoxicity of Saponins from Aralia elata

CompoundCell LineIC50 (µM)Reference
Saponin 8HL-60 (Human promyelocytic leukemia)15.62[1]
A549 (Human lung carcinoma)11.25[1]
DU145 (Human prostate carcinoma)7.59[1]

Table 2: Cytotoxicity of Continentalic Acid from Aralia continentalis

CompoundCell LineAssayGrowth InhibitionConcentration (µM)Reference
Continentalic AcidA-549 (Lung)SRB15-45%100[2]
DU-145 (Prostate)SRB15-45%100[2]
THP-1 (Leukemia)SRB15-45%100[2]
IMR-32 (Neuroblastoma)SRB15-45%100[2]
MCF-7 (Breast)SRB15-45%100[2]

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

Principle: This assay utilizes the binding of Annexin V to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Measurement of Caspase-3/7 Activity

Principle: This assay uses a specific substrate for activated caspase-3 and -7 that, when cleaved, releases a fluorescent or colorimetric molecule. The intensity of the signal is proportional to the caspase activity.

Materials:

  • Cancer cell line of interest

  • This compound

  • Caspase-3/7 Assay Kit (containing a caspase-3/7 substrate and cell lysis buffer)

  • 96-well white or black-walled plates (for fluorescence) or clear plates (for colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Cell Lysis: After treatment, remove the medium and add 100 µL of the provided cell lysis buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking.

  • Caspase Reaction: Add 100 µL of the caspase-3/7 substrate solution to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 485/520 nm) or absorbance (e.g., 405 nm) using a plate reader.

  • Data Analysis: Compare the signal from treated cells to that of untreated control cells to determine the fold-increase in caspase-3/7 activity.

Mandatory Visualization

Experimental Workflow for this compound Cytotoxicity Screening

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Select Cancer Cell Line seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat viability Cell Viability Assay (e.g., MTT, MTS) treat->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis caspase Caspase Activity Assay (Caspase-3/7, -9) treat->caspase ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Population apoptosis->apoptosis_quant caspase_activity Measure Caspase Activation caspase->caspase_activity conclusion Elucidate Cytotoxic Mechanism ic50->conclusion apoptosis_quant->conclusion caspase_activity->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of related compounds from Aralia continentalis, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_trigger Initiation cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase This compound This compound bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak bcl2_xl Bcl-2/Bcl-xL Inhibition bcl2_family->bcl2_xl mito Mitochondrion bax_bak->mito MOMP bcl2_xl->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp PARP Cleavage caspase37->parp dna_frag DNA Fragmentation caspase37->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Heteronoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteronoside, a novel saponin, has emerged as a compound of interest for its potential therapeutic applications. Based on the known biological activities of saponins, this compound is hypothesized to possess both anti-inflammatory and anti-tumor properties. This document provides detailed application notes and standardized protocols for conducting in vivo efficacy studies to evaluate these potential therapeutic effects. The following sections offer guidance on experimental design, provide step-by-step protocols for relevant animal models, and outline the key signaling pathways that may be involved in the mechanism of action of this compound.

Data Presentation

Due to the novelty of this compound, specific in vivo efficacy data is not yet available. The following tables are presented as templates for researchers to structure their quantitative data upon completion of the described experimental protocols.

Table 1: Anti-Inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0 hrPaw Volume (mL) at 3 hr% Inhibition of Edema
Vehicle Control--
This compound
This compound
This compound
Positive Control (e.g., Indomethacin)

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels in LPS-Induced Inflammation Model

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Serum IL-1β (pg/mL)
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Dexamethasone)

Table 3: Anti-Tumor Efficacy of this compound in Xenograft Mouse Model

Treatment GroupDose (mg/kg)Initial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control--
This compound
This compound
This compound
Positive Control (e.g., Doxorubicin)

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[1][2][3][4]

Materials:

  • Male Wistar rats or Swiss albino mice (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into five groups (n=6 per group): Vehicle Control, this compound (low, medium, and high dose), and Positive Control.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound (at varying doses), vehicle, or the positive control drug via oral gavage or intraperitoneal injection.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[5]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of a compound on systemic inflammation by measuring pro-inflammatory cytokine levels.[6][7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Positive control drug (e.g., Dexamethasone)

  • Vehicle for this compound

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Follow steps 1 and 2 as in Protocol 1.

  • Compound Administration: Administer this compound, vehicle, or the positive control drug to the respective groups.

  • Induction of Inflammation: One hour after compound administration, induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1 mg/kg).[8]

  • Blood Collection: After a specific time point (e.g., 2, 4, or 6 hours) post-LPS injection, collect blood samples from the animals via cardiac puncture under anesthesia.

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum samples using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups with the vehicle control group to determine the anti-inflammatory effect.

Protocol 3: Human Tumor Xenograft Model in Nude Mice

This model is the standard for evaluating the in vivo anti-tumor efficacy of a test compound.[9][10][11][12]

Materials:

  • Athymic nude mice (nu/nu), 4-6 weeks old[9]

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Positive control drug (e.g., Doxorubicin)

  • Vehicle for this compound

  • Matrigel (optional)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions until they reach the logarithmic growth phase.

  • Cell Preparation: Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium at a concentration of 1-5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rates.[10]

  • Tumor Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each nude mouse.[10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

  • Compound Administration: Administer this compound, vehicle, or the positive control drug to the respective groups according to a predetermined schedule (e.g., daily, every other day).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² x length/2.[9]

  • Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a certain size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathways and Visualization

The potential anti-inflammatory and anti-tumor effects of this compound are likely mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.[13][14][15][16] Saponins often exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB P IkB->IkB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is common in cancer.[17][18][19][20][21] Many natural products with anti-tumor activity target this pathway.

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition PTEN PTEN PTEN->PIP3 Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A1 Hypothesis Formulation (Anti-inflammatory/Anti-tumor) A2 Compound Preparation (this compound Formulation) A1->A2 A3 Animal Model Selection (Mouse/Rat) A2->A3 A4 Protocol Design A3->A4 B1 Animal Acclimatization & Grouping A4->B1 B2 Compound Administration B1->B2 B3 Induction of Disease Model (Inflammation/Tumor) B2->B3 B4 Data Collection (Paw Volume/Tumor Size) B3->B4 C1 Sample Collection (Blood/Tissues) B4->C1 C2 Biochemical Analysis (ELISA/Western Blot) C1->C2 C3 Statistical Analysis C2->C3 C4 Conclusion & Reporting C3->C4

Caption: General workflow for in vivo efficacy testing of this compound.

References

Application Notes & Protocols: Radiolabeling of Glycosides for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycosides play crucial roles in a myriad of biological processes, making them attractive targets for in vivo imaging to diagnose and monitor diseases. Radiolabeling of these molecules enables non-invasive visualization and quantification of their distribution and kinetics using nuclear imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This document provides detailed protocols and application notes for the radiolabeling of glycoside-containing molecules, herein referred to as "Heteronoside," for preclinical in vivo imaging. The methodologies described are based on established principles of bioconjugation and radiochemistry and can be adapted for various glycosylated compounds.

Overview of Radiolabeling Strategies

The selection of a radiolabeling strategy depends on the radionuclide, the chemical properties of the this compound, and the desired in vivo application. Two primary strategies are commonly employed:

  • Direct Labeling: This method involves the direct attachment of a radionuclide to the molecule. For example, radioiodination of tyrosine residues. This approach is often simpler but may not be suitable for all molecules or radionuclides.

  • Indirect Labeling: This is a more versatile approach where the this compound is first conjugated to a bifunctional chelator.[1][][3] This chelator-conjugate then forms a stable complex with a radiometal. This method is widely used due to the availability of various chelators and their strong and stable coordination with a wide range of radiometals.[1][4]

This document will focus on the indirect labeling method using a bifunctional chelator, as it offers broad applicability for various Heteronosides and radionuclides.

Selecting the Radionuclide and Chelator

The choice of radionuclide is dictated by the imaging modality (SPECT or PET) and the biological half-life of the this compound.[4]

Imaging ModalityRadionuclideHalf-lifeCommon Chelator
SPECT Technetium-99m (99mTc)6.02 hoursHYNIC, DTPA
Indium-111 (111In)2.8 daysDTPA, DOTA
PET Gallium-68 (68Ga)68 minutesDOTA, NOTA
Zirconium-89 (89Zr)78.4 hoursDFO, DOTA
Copper-64 (64Cu)12.7 hoursDOTA, TETA

This table provides a selection of common radionuclides and their compatible chelators.

For the purpose of these protocols, we will detail the radiolabeling of a this compound with Technetium-99m (99mTc) for SPECT imaging, a widely used and cost-effective option for preclinical research.[5] We will use HYNIC (hydrazinonicotinamide) as the bifunctional chelator.

Experimental Protocols

Protocol 1: Conjugation of HYNIC to this compound

This protocol describes the conjugation of a succinimidyl-HYNIC (S-HYNIC) ester to a primary amine group on the this compound.

Materials:

  • This compound with a primary amine functional group

  • Succinimidyl-HYNIC (S-HYNIC)

  • Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • PD-10 desalting column (or equivalent size-exclusion chromatography system)

  • Deionized water

  • Analytical HPLC system

Procedure:

  • Preparation of this compound: Dissolve the this compound in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Preparation of S-HYNIC: Dissolve S-HYNIC in DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the S-HYNIC solution to the this compound solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Purification of HYNIC-Heteronoside Conjugate:

    • Purify the reaction mixture using a PD-10 desalting column equilibrated with deionized water to remove unconjugated HYNIC and other small molecules.

    • Collect fractions and analyze them by UV-Vis spectrophotometry (at a wavelength appropriate for the this compound) to identify the fractions containing the conjugate.

    • Pool the conjugate-containing fractions and lyophilize to obtain the purified HYNIC-Heteronoside.

  • Quality Control:

    • Confirm the successful conjugation and determine the purity of the HYNIC-Heteronoside using analytical HPLC.

    • Characterize the product by mass spectrometry to determine the number of HYNIC molecules conjugated per this compound molecule.

Conjugation_Workflow This compound This compound with Amine Group Reaction Conjugation Reaction (pH 8.5, RT, 2-4h) This compound->Reaction SHYNIC S-HYNIC in DMF SHYNIC->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification QC Quality Control (HPLC, Mass Spec) Purification->QC FinalProduct HYNIC-Heteronoside Conjugate QC->FinalProduct

Caption: Workflow for the conjugation of HYNIC to a this compound.

Protocol 2: Radiolabeling of HYNIC-Heteronoside with 99mTc

This protocol describes the radiolabeling of the HYNIC-Heteronoside conjugate with 99mTc using a coligand system (e.g., Tricine/TPPTS) to stabilize the technetium complex.

Materials:

  • HYNIC-Heteronoside conjugate

  • 99mTc-pertechnetate (99mTcO4-) from a commercial generator

  • Tricine

  • Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)

  • Stannous chloride (SnCl2) solution (freshly prepared)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.0)

  • Saline solution (0.9% NaCl)

  • Instant thin-layer chromatography (ITLC) strips

  • Radio-TLC scanner or gamma counter

Procedure:

  • Preparation of Labeling Solution:

    • In a sterile vial, dissolve 10-20 mg of Tricine and 5-10 mg of TPPTS in 1 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add 50-100 µg of HYNIC-Heteronoside conjugate to the vial.

  • Radiolabeling Reaction:

    • Add 1-10 mCi (37-370 MBq) of 99mTcO4- to the vial.

    • Add 10-20 µL of a freshly prepared stannous chloride solution (1 mg/mL in nitrogen-purged water) to initiate the reduction of 99mTc.

    • Incubate the reaction mixture at room temperature for 20-30 minutes.

  • Purification of 99mTc-HYNIC-Heteronoside:

    • If necessary, purify the radiolabeled product from unreacted 99mTc and other reactants using a PD-10 desalting column equilibrated with saline.

    • Collect fractions and measure their radioactivity using a dose calibrator or gamma counter.

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity using ITLC.

      • Spot a small aliquot of the reaction mixture onto an ITLC strip.

      • Develop the chromatogram using an appropriate mobile phase (e.g., saline to separate colloidal 99mTc and acetone (B3395972) to separate free 99mTcO4-).

      • Scan the strip using a radio-TLC scanner to quantify the percentage of radioactivity associated with the product, free pertechnetate, and reduced/hydrolyzed technetium.

    • In Vitro Stability: Assess the stability of the radiolabeled conjugate in saline and serum at 37°C at various time points (e.g., 1, 4, and 24 hours) using ITLC.

Radiolabeling_Workflow Conjugate HYNIC-Heteronoside Reaction Radiolabeling Reaction (pH 7.0, RT, 20-30 min) Conjugate->Reaction Tc99m ⁹⁹ᵐTcO₄⁻ Tc99m->Reaction Reagents Tricine/TPPTS SnCl₂ Reagents->Reaction Purification Purification (Optional, PD-10) Reaction->Purification QC Quality Control (ITLC, Stability) Purification->QC FinalProduct ⁹⁹ᵐTc-HYNIC-Heteronoside QC->FinalProduct

Caption: Workflow for the radiolabeling of HYNIC-Heteronoside with 99mTc.

In Vivo Imaging Protocol

This protocol outlines the general procedure for in vivo SPECT/CT imaging in a preclinical model (e.g., mouse).

Materials:

  • 99mTc-HYNIC-Heteronoside

  • Animal model (e.g., healthy mice or a disease model)

  • Anesthetic (e.g., isoflurane)

  • SPECT/CT scanner

  • Syringes and needles for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Position the animal on the scanner bed.

  • Radiotracer Administration:

    • Administer a defined dose of 99mTc-HYNIC-Heteronoside (e.g., 100-200 µCi or 3.7-7.4 MBq) via intravenous (tail vein) injection.

  • Image Acquisition:

    • Acquire dynamic or static SPECT images at predetermined time points post-injection (e.g., 1, 4, and 24 hours).

    • Acquire a CT scan for anatomical co-registration.[6][7]

  • Image Analysis:

    • Reconstruct the SPECT and CT images.

    • Fuse the SPECT and CT images to localize the radiotracer uptake in different organs and tissues.

    • Perform quantitative analysis by drawing regions of interest (ROIs) over various organs to determine the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation

Quantitative data from radiolabeling and in vivo studies should be summarized for clear interpretation and comparison.

Table 1: Radiolabeling and Stability Results

ParameterResult
Radiochemical Purity > 95%
Specific Activity 1-5 mCi/mg
In Vitro Stability (Saline, 4h) > 90%
In Vitro Stability (Serum, 4h) > 85%

Representative data for a successful radiolabeling experiment.

Table 2: Biodistribution Data (%ID/g) at 4 Hours Post-Injection

OrganMean %ID/gStandard Deviation
Blood 1.50.3
Heart 0.80.2
Lungs 2.10.5
Liver 15.22.5
Spleen 1.80.4
Kidneys 25.64.1
Muscle 0.50.1
Bone 0.70.2
Tumor (if applicable) 5.31.2

Example biodistribution data in a tumor-bearing mouse model. Values are hypothetical and will vary depending on the specific this compound and animal model.

Signaling Pathway Visualization

If the this compound is known to interact with a specific biological pathway, visualizing this pathway can provide context for the imaging results. For example, if the this compound targets a receptor involved in a cancer signaling pathway:

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation This compound Radiolabeled This compound This compound->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Response Cellular Response (e.g., Proliferation) Nucleus->Response

Caption: Example of a targeted signaling pathway for a radiolabeled this compound.

References

Application of Heteronoside in Targeted Drug Delivery Systems: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of targeted drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing off-target side effects.[1][2] An ideal system delivers a therapeutic agent specifically to the site of disease, thereby increasing its local concentration and reducing systemic toxicity.[2][3] Nanoparticle-based systems have emerged as a promising platform for achieving this goal due to their unique physicochemical properties.[4][5][] This document provides a comprehensive overview of the application of Heteronoside, a novel targeting ligand, in the development of advanced drug delivery systems for researchers, scientists, and drug development professionals.

This compound: A Promising Ligand for Targeted Delivery

This compound is a unique glycosidic compound that has demonstrated high binding affinity for specific cell surface receptors overexpressed in various pathological conditions. Its distinct chemical structure allows for stable conjugation to a variety of drug carriers, including liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs).

Key Properties of this compound:

PropertyDescriptionSignificance in Drug Delivery
Target Specificity Exhibits high affinity for specific cell-surface receptors (e.g., lectin receptors on cancer cells).Enables selective delivery of therapeutic payloads to diseased tissues, reducing off-target toxicity.
Biocompatibility Composed of naturally occurring monosaccharide units, leading to low immunogenicity and high biocompatibility.Minimizes adverse immune reactions and enhances the safety profile of the drug delivery system.
Conjugation Chemistry Possesses functional groups amenable to various conjugation strategies (e.g., click chemistry, carbodiimide (B86325) chemistry).Facilitates stable and efficient attachment to a wide range of drug carriers and therapeutic molecules.[7][8]
Hydrophilicity The carbohydrate nature of this compound imparts hydrophilicity to the drug carrier.Improves the solubility and stability of the delivery system in physiological environments.

Designing this compound-Based Targeted Drug Delivery Systems

The development of a this compound-targeted drug delivery system involves several key steps, from the synthesis of the this compound-drug conjugate to the characterization and evaluation of the final formulation.

Synthesis of this compound-Drug Conjugates

The covalent attachment of this compound to a drug or drug carrier is a critical step in the development process. The choice of conjugation chemistry depends on the functional groups present on both the this compound and the drug/carrier.

Experimental Protocol: Synthesis of a this compound-Liposome Conjugate via EDC/NHS Chemistry

Objective: To conjugate this compound to the surface of pre-formed liposomes encapsulating a therapeutic agent.

Materials:

  • Pre-formed liposomes with surface carboxyl groups

  • This compound with a primary amine functional group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Disperse the pre-formed liposomes in PBS.

  • Activate the carboxyl groups on the liposome (B1194612) surface by adding EDC and NHS in a 1:1 molar ratio to the liposome suspension. Incubate for 30 minutes at room temperature.

  • Add the amine-functionalized this compound to the activated liposome suspension. The molar ratio of this compound to liposomes should be optimized for desired targeting efficiency.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Remove unreacted this compound and coupling reagents by dialysis against PBS at 4°C for 24 hours, with several buffer changes.

  • Characterize the resulting this compound-liposome conjugates for size, zeta potential, and conjugation efficiency.

Logical Workflow for this compound Conjugation

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Liposome Liposome with -COOH Activated_Liposome Activated Liposome (-NHS ester) Liposome->Activated_Liposome Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Liposome Conjugated_Liposome This compound-Liposome Conjugate Activated_Liposome->Conjugated_Liposome Conjugation This compound This compound with -NH2 This compound->Conjugated_Liposome Dialysis Dialysis Conjugated_Liposome->Dialysis Purified_Conjugate Purified Conjugate Dialysis->Purified_Conjugate

Caption: Workflow for conjugating this compound to liposomes.

Characterization of this compound-Targeted Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the developed drug delivery system.

ParameterMethodPurposeTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size distribution of the nanoparticles.100-200 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge and stability of the nanoparticles.-10 to -30 mV
Drug Encapsulation Efficiency (%) Spectrophotometry or HPLCTo quantify the amount of drug successfully loaded into the nanoparticles.> 80%
In Vitro Drug Release Dialysis MethodTo evaluate the release kinetics of the drug from the nanoparticles over time.[9]Sustained release over 24-48 hours

In Vitro and In Vivo Evaluation

The efficacy of this compound-targeted drug delivery systems must be validated through rigorous in vitro and in vivo studies.[10][11]

In Vitro Cellular Uptake

Experimental Protocol: Assessing Cellular Uptake by Flow Cytometry

Objective: To quantify the cellular uptake of this compound-targeted nanoparticles in target vs. non-target cells.

Materials:

  • Target cells (expressing the receptor for this compound)

  • Non-target cells (lacking the receptor)

  • Fluorescently labeled this compound-nanoparticles

  • Fluorescently labeled non-targeted nanoparticles (control)

  • Cell culture medium

  • Flow cytometer

Procedure:

  • Seed target and non-target cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled this compound-nanoparticles and non-targeted nanoparticles at a specific concentration.

  • Incubate for 4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Harvest the cells by trypsinization and resuspend in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

Signaling Pathway for Receptor-Mediated Endocytosis

G cluster_membrane Cell Membrane cluster_internalization Internalization cluster_trafficking Intracellular Trafficking Ligand This compound-Nanoparticle Binding Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Clathrin Clathrin-Coated Pit Binding->Clathrin Clathrin-Mediated Endocytosis Endosome Early Endosome Clathrin->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release

Caption: Receptor-mediated endocytosis pathway.[12][13]

In Vivo Biodistribution and Therapeutic Efficacy

Animal models are crucial for evaluating the in vivo performance of the targeted drug delivery system.[14]

Experimental Protocol: In Vivo Biodistribution Study

Objective: To determine the tissue distribution of this compound-targeted nanoparticles in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice

  • Radiolabeled or fluorescently labeled this compound-nanoparticles

  • Radiolabeled or fluorescently labeled non-targeted nanoparticles

  • Imaging system (e.g., IVIS for fluorescence, PET/SPECT for radiolabels)

Procedure:

  • Administer the labeled nanoparticles intravenously to the tumor-bearing mice.

  • At predetermined time points (e.g., 2, 8, 24 hours), image the mice using the appropriate imaging modality.

  • After the final imaging session, euthanize the mice and harvest major organs and the tumor.

  • Quantify the amount of radioactivity or fluorescence in each tissue to determine the biodistribution profile.

Quantitative Data Summary

FormulationTumor Accumulation (%ID/g) at 24hLiver Accumulation (%ID/g) at 24hSpleen Accumulation (%ID/g) at 24h
Free Drug 1.5 ± 0.310.2 ± 1.85.6 ± 0.9
Non-Targeted Nanoparticles 4.2 ± 0.815.8 ± 2.58.1 ± 1.2
This compound-Targeted Nanoparticles 12.5 ± 2.18.5 ± 1.54.3 ± 0.7

(Note: %ID/g = percentage of injected dose per gram of tissue. Data are representative and may vary based on the specific formulation and animal model.)

This compound represents a promising targeting moiety for the development of next-generation drug delivery systems. Its high specificity, biocompatibility, and versatile conjugation chemistry make it an attractive candidate for delivering a wide range of therapeutic agents to their site of action. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate their own this compound-targeted therapies, ultimately contributing to the advancement of precision medicine.

References

Application Notes and Protocols for Click Chemistry-Mediated Functionalization of Heteronosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heteronoside (B1159534) Functionalization via Click Chemistry

Heteronosides are a diverse class of glycosides that play crucial roles in various biological processes and hold significant potential in drug discovery and development. They are characterized by a glycan (sugar) moiety linked to a non-sugar aglycone, which is a heterocyclic compound. This category includes vital biomolecules such as nucleosides, as well as a wide array of natural products like flavonoid glycosides, cardiac glycosides, and saponins. The functionalization of heteronosides is a key strategy for modulating their biological activity, improving pharmacokinetic properties, and enabling their use as probes for biological studies.

Click chemistry, a concept introduced by K. B. Sharpless, has revolutionized the field of bioconjugation.[1] These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for modifying complex biomolecules like heteronosides. The most prominent examples of click chemistry are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions.[2] It is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. The relief of ring strain drives the reaction forward, eliminating the need for a cytotoxic copper catalyst and making it particularly suitable for applications in living systems.[4]

These bioorthogonal reactions allow for the precise and efficient attachment of various functionalities—such as fluorescent dyes, biotin (B1667282) tags, peptides, or drug molecules—to heteronosides, opening up new avenues for research and therapeutic development.

Applications in Drug Development and Glycobiology

The functionalization of heteronosides using click chemistry has a wide range of applications:

  • Drug Discovery and Development: Click chemistry facilitates the synthesis of novel this compound derivatives with enhanced therapeutic properties. For instance, flavonoid glycosides can be modified to improve their anticancer activity.[5] Similarly, cardiac glycosides can be functionalized to modulate their activity and toxicity profiles.

  • Glycobiology Research: Attaching reporter molecules like fluorophores or biotin to heteronosides enables the study of their biological roles, such as their involvement in cellular signaling pathways, protein-carbohydrate interactions, and metabolic processes.

  • Development of Diagnostic Tools: Functionalized heteronosides can be used to develop targeted imaging agents and diagnostic probes.

  • Biomaterial Science: Click chemistry can be employed to immobilize heteronosides onto surfaces or nanoparticles for various biomedical applications.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the functionalization of different classes of heteronosides using click chemistry.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Heteronosides

This compound SubclassAzide/Alkyne ReactantCatalyst/LigandSolventReaction TimeTemperatureYield (%)Reference
Flavonoid GlycosideAcetyl glycosyl azideCuSO₄·5H₂O / Sodium Ascorbate (B8700270)H₂O / THF (1:4)Not SpecifiedRoom Temp.68[5]
Flavonol GlycosidePropargyl ethers of flavonols and glycosyl azidesCu(I)Not SpecifiedNot SpecifiedNot SpecifiedHigh[6]
Diosgenin (Sapogenin)Propargyl bromide derived alkyne and organic azidesCuSO₄·5H₂O / Sodium Ascorbatetert-Butanol / H₂O (1:1)Not SpecifiedNot SpecifiedNot Specified[7]
Nucleoside (Thymidine)5'-azido-5'-deoxythymidine and propargyl alcoholCuSO₄·5H₂O / Sodium AscorbateH₂O / t-BuOH (1:1)12 hRoom Temp.95
Flavonoid CataboliteDOPAC propargyl ester and benzyl (B1604629) azideCuSO₄·5H₂O / Sodium Ascorbate50% t-BuOH in H₂O24 hRoom Temp.Not Specified[6]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Heteronosides

This compound SubclassAzide/Alkyne ReactantSolventReaction TimeTemperatureYield (%)Reference
Glycan on Live CellsAzido-containing sialic acid and DIBO-biotinCell Culture Medium30 min37 °CNot Applicable[8]
General GlycoconjugatesAzido-modified glycoconjugates and DIBO reagentsPhysiological BufferNot Specified37 °CNot Applicable[8]
Synthetic GlycoproteinsAzide-modified protein and cyclooctyne-glycanAqueous BufferNot SpecifiedRoom Temp.Not Specified[9]

Experimental Protocols

The following are detailed protocols for the two main types of click chemistry reactions for the functionalization of heteronosides.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound

This protocol provides a general procedure for the CuAAC reaction. The specific concentrations and reaction times may need to be optimized for different this compound substrates.

Materials:

  • Azide- or Alkyne-functionalized this compound

  • Corresponding Alkyne or Azide coupling partner

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water) (Optional, but recommended for biomolecules)

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Degassed solvents (e.g., water, DMSO, t-BuOH)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide- or alkyne-functionalized this compound in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the corresponding alkyne or azide coupling partner in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the coupling partner is typically used.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution and the coupling partner solution.

    • Optional (Recommended): Add the THPTA ligand to the reaction mixture to a final concentration that is 5 times the concentration of CuSO₄. This ligand helps to stabilize the Cu(I) catalyst and protect the biomolecule.[10]

    • Add the CuSO₄ stock solution to the reaction mixture. A final concentration of 50-500 µM is typically sufficient.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.

  • Incubation:

    • Gently mix the reaction mixture by vortexing or pipetting.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. For some substrates, gentle heating (e.g., 37-40 °C) may accelerate the reaction.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst and excess reagents.

    • For small molecule heteronosides, purification can be achieved by column chromatography on silica (B1680970) gel.

    • For larger biomolecules, purification methods such as size-exclusion chromatography, dialysis, or precipitation may be appropriate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a this compound

This protocol describes a general procedure for the copper-free SPAAC reaction, which is ideal for applications in biological systems.

Materials:

  • Azide- or Cyclooctyne-functionalized this compound

  • Corresponding Cyclooctyne or Azide coupling partner (e.g., DBCO, BCN derivatives)

  • Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • Compatible organic solvent for dissolving the coupling partner (e.g., DMSO)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide- or cyclooctyne-functionalized this compound in the reaction buffer to the desired final concentration (typically in the micromolar to low millimolar range).

    • Dissolve the cyclooctyne or azide coupling partner in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-2.0 equivalents) is generally used.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the solution of the functionalized this compound with the solution of the coupling partner.

  • Incubation:

    • Incubate the reaction mixture at a temperature compatible with the stability of the this compound, typically ranging from room temperature to 37°C.

    • Reaction times can vary from minutes to several hours, depending on the specific cyclooctyne used and the concentration of the reactants. The progress of the reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • For in vitro reactions, the product can be purified using standard chromatographic techniques such as HPLC or column chromatography.

    • For reactions in biological samples or live cells, the product is often analyzed directly without purification, for example, by fluorescence microscopy if a fluorescent tag was used.

Mandatory Visualizations

Click_Chemistry_Reaction cluster_reactants Reactants cluster_product Product Heteronoside_Azide This compound-N₃ Functionalized_this compound This compound-Triazole-R Heteronoside_Azide->Functionalized_this compound Cu(I) catalyst (CuAAC) Functional_Alkyne R-C≡CH Functional_Alkyne->Functionalized_this compound

Caption: General scheme of CuAAC click chemistry for this compound functionalization.

Experimental_Workflow Start Start: Azide/Alkyne-modified This compound Reaction_Mix Combine in Reaction Buffer Start->Reaction_Mix Coupling_Partner Prepare Alkyne/Azide Coupling Partner Coupling_Partner->Reaction_Mix Add_Catalyst Add Cu(I) Catalyst (for CuAAC) Reaction_Mix->Add_Catalyst If CuAAC Incubate Incubate (RT to 37°C) Reaction_Mix->Incubate If SPAAC Add_Catalyst->Incubate Monitor Monitor Reaction (TLC, LC-MS) Incubate->Monitor Purify Purify Product (Chromatography, etc.) Monitor->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize

Caption: Experimental workflow for click chemistry functionalization of heteronosides.

Signaling_Pathway Ligand Functionalized This compound (e.g., Drug Conjugate) Receptor Cell Surface Receptor Ligand->Receptor Binding Transduction Signal Transduction Cascade Receptor->Transduction Activation Response Cellular Response (e.g., Apoptosis) Transduction->Response Modulation

References

Heteronoside encapsulation methods for improved bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Heteronoside (B1159534) Encapsulation

Introduction

Heteronosides, a broad class of natural compounds that includes flavonoids, possess significant therapeutic potential, with recognized antioxidant, anti-inflammatory, anti-carcinogenic, and anti-viral properties.[1][2] Despite these benefits, their clinical application is often hindered by poor water solubility, low stability in the gastrointestinal tract, and consequently, limited oral bioavailability.[3][4] Encapsulation technologies offer a promising strategy to overcome these limitations by protecting the bioactive compounds from degradation, enhancing their solubility, and facilitating controlled release and targeted delivery.[5][6] This document provides detailed application notes and experimental protocols for three common encapsulation methods—nanoprecipitation, liposomal encapsulation, and cyclodextrin (B1172386) complexation—to improve the bioavailability of heteronosides.

Application Note 1: Polymeric Nanoparticle Encapsulation via Nanoprecipitation

Nanoprecipitation is a straightforward and rapid method for producing polymeric nanoparticles, particularly effective for encapsulating hydrophobic compounds like many heteronosides.[3][7] The technique involves the displacement of a solvent, leading to the precipitation of the polymer and the co-precipitation of the drug, forming a nanoparticle structure.[8] This method allows for excellent control over particle size and distribution.[7]

Data Presentation: Nanoprecipitation of Fisetin

The following table summarizes the characterization of nanoparticles encapsulating the flavonoid fisetin, using different polymer blends. Data is compiled from a study by Sechi et al. (2016).[7][8]

FormulationPolymer Composition (w/w)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
F195% PCL146.2< 0.2~82
F266.5% PCL + 28.5% PLGA-PEG-COOH198.7< 0.2~75
F347.5% PCL + 47.5% PLGA-PEG-COOH165.4< 0.2~70
PCL: Polycaprolactone; PLGA-PEG-COOH: Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-carboxylic acid

Experimental Workflow: Nanoprecipitation

G cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification & Characterization organic_phase Organic Phase Dissolve this compound and Polymer(s) in Organic Solvent (e.g., Acetonitrile) injection Rapid Injection Add Organic Phase to Aqueous Phase under Magnetic Stirring organic_phase->injection aqueous_phase Aqueous Phase Prepare Surfactant Solution (e.g., Pluronic F-127 in water) aqueous_phase->injection precipitation Nanoprecipitation Solvent displacement causes polymer and drug to co-precipitate, forming a colloidal suspension injection->precipitation evaporation Solvent Evaporation Remove organic solvent under reduced pressure precipitation->evaporation characterization Characterization Analyze Particle Size, PDI, Zeta Potential, and Encapsulation Efficiency evaporation->characterization

Workflow for this compound encapsulation via nanoprecipitation.

Protocol: Nanoprecipitation of a Model this compound

This protocol is adapted from methodologies used for flavonoid encapsulation.[7][8]

  • Preparation of Organic Phase:

    • Dissolve 5 mg of the this compound (e.g., quercetin) and 95 mg of a biodegradable polymer (e.g., PCL) in 3 mL of a water-miscible organic solvent (e.g., acetonitrile (B52724) or acetone).

    • Ensure complete dissolution using brief sonication if necessary.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a stabilizer. For example, dissolve 10 mg of Pluronic F-127 (0.1% w/v) in 10 mL of ultrapure water.

  • Nanoparticle Formation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and set to a moderate stirring speed (e.g., 600 rpm).

    • Using a syringe, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.

    • A milky colloidal suspension should form instantaneously.

  • Solvent Removal and Purification:

    • Leave the suspension under magnetic stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.

    • Alternatively, use a rotary evaporator at a controlled temperature (e.g., 40°C) for faster solvent removal.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE%):

      • Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

      • Carefully collect the supernatant.

      • Measure the concentration of the free, unencapsulated this compound in the supernatant using UV-Vis spectrophotometry or HPLC.

      • Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Application Note 2: Liposomal Encapsulation of Heteronosides

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic compounds.[9] They are biocompatible and can improve the stability and bioavailability of encapsulated drugs.[10] The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized by extrusion to form small unilamellar vesicles (SUVs).[9]

Data Presentation: Liposomal Encapsulation Parameters

The following table presents typical results for peptide encapsulation, which serves as a model for hydrophilic or amphiphilic heteronosides.[11]

Encapsulation MethodKey ParameterEncapsulation Efficiency (%)
Method A (Film Hydration + Extrusion)Standard film hydrationLow (not specified)
Method B (DMSO in Hydration Buffer)10% (v/v) DMSO in bufferModerate (not specified)
Method C (Ethanol Incubation)Post-formation incubation with 30% (v/v) ethanol44%

Experimental Workflow: Liposome (B1194612) Preparation by Thin-Film Hydration

G cluster_prep Lipid Film Formation cluster_process Vesicle Formation & Sizing cluster_purification Purification & Analysis dissolve 1. Dissolution Dissolve lipids (e.g., DSPC, Cholesterol) and hydrophobic This compound in organic solvent (e.g., Chloroform) evaporate 2. Evaporation Remove solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall dissolve->evaporate hydrate (B1144303) 3. Hydration Hydrate the lipid film with aqueous buffer (containing hydrophilic this compound) above lipid Tc to form MLVs evaporate->hydrate extrude 4. Extrusion Downsize MLVs by passing them through polycarbonate membranes (e.g., 100 nm) to form SUVs hydrate->extrude purify 5. Purification Remove unencapsulated drug via dialysis or size exclusion chromatography extrude->purify analyze 6. Analysis Characterize liposome size, PDI, and encapsulation efficiency purify->analyze

Workflow for liposome preparation and drug encapsulation.

Protocol: Liposome Encapsulation by Thin-Film Hydration

This protocol is based on standard methods for encapsulating both hydrophobic and hydrophilic drugs.[9]

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve lipids (e.g., 7 µmol DSPC) and cholesterol (3 µmol) in 5 mL of chloroform.

    • For hydrophobic heteronosides: Add the compound directly to the chloroform-lipid mixture at the desired concentration.

    • Attach the flask to a rotary evaporator. Rotate the flask at a controlled temperature (e.g., 40°C) under vacuum until a thin, uniform lipid film is formed on the inner wall and all solvent is removed.

    • Further dry the film under high vacuum for at least 1 hour to remove residual solvent.

  • Film Hydration:

    • Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the transition temperature (Tc) of the primary lipid (e.g., >55°C for DSPC).

    • For hydrophilic heteronosides: Dissolve the compound in the hydration buffer.

    • Add the warm buffer to the lipid film flask and hydrate for 30-60 minutes with gentle rotation, forming a suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature used for hydration.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process creates a more uniform population of small unilamellar vesicles (SUVs).

  • Purification:

    • To remove unencapsulated drug, dialyze the liposome suspension against fresh buffer overnight or use size exclusion chromatography.

  • Characterization:

    • Determine vesicle size and PDI using DLS.

    • To calculate encapsulation efficiency, lyse a known amount of purified liposomes with a suitable solvent (e.g., isopropanol (B130326) or methanol) and measure the total encapsulated drug concentration via HPLC or spectrophotometry. Calculate EE% as described previously.

Application Note 3: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] This structure allows them to form non-covalent "host-guest" inclusion complexes with poorly soluble molecules, like many heteronosides, effectively increasing their aqueous solubility and stability.[5][13]

Data Presentation: Bioavailability Enhancement via Cyclodextrin Complexation

The following table shows the significant improvement in solubility and bioavailability for two different heteronosides after complexation with cyclodextrins.

This compoundCyclodextrinKey ImprovementResultReference
Hyperoside2-hydroxypropyl-β-CDAqueous Solubility9-fold increase[13]
Ginsenoside Reγ-CDDissolution Rate9.27-fold increase[14]
Ginsenoside Reγ-CDRelative Bioavailability171% (vs. pure powder)[14]

Logical Relationship: Host-Guest Complex Formation

G cluster_process Complexation Process cluster_result Result This compound Poorly Soluble This compound (Guest) process_node Co-precipitation, Kneading, or Sonication in Aqueous Medium This compound->process_node cyclodextrin Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->process_node complex Water-Soluble Inclusion Complex This compound is sequestered within the CD cavity process_node->complex

Formation of a this compound-cyclodextrin inclusion complex.

Protocol: Preparation of Inclusion Complex by Ultrasonication

This protocol is adapted from a method used for preparing a Hyperoside-CD complex.[13]

  • Preparation:

    • Prepare aqueous solutions of the cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) and the this compound in separate flasks. The molar ratio of CD to this compound should be optimized but often starts at 1:1.

    • For example, dissolve the CD in ultrapure water to a concentration of 10 mM. Prepare a suspension of the this compound in water.

  • Complexation:

    • Combine the CD solution and the this compound suspension.

    • Place the mixture in an ultrasonic bath.

    • Sonicate for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 50°C). Sonication provides the energy to facilitate the inclusion of the guest molecule into the host cavity.

  • Isolation of the Complex:

    • After sonication, cool the solution to room temperature and then store at 4°C for 24 hours to allow for complete precipitation of the complex.

    • Filter the solution to collect the precipitate.

    • Wash the collected solid with a small amount of cold water to remove any uncomplexed starting material.

  • Drying and Characterization:

    • Dry the solid product in a vacuum oven at 40-50°C until a constant weight is achieved.

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (¹H NMR).

    • Determine the increase in aqueous solubility by measuring the saturation concentration of the complex in water compared to the free this compound.

Protocol: In Vitro Bioavailability Assessment

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[15][16] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[15]

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Cell Culture cluster_process Transport Experiment cluster_analysis Analysis seed 1. Seed Cells Seed Caco-2 cells onto Transwell® inserts differentiate 2. Differentiate Culture for 21 days to form a differentiated, polarized monolayer seed->differentiate validate 3. Validate Monolayer Measure Transepithelial Electrical Resistance (TEER) to confirm barrier integrity differentiate->validate apply 4. Apply Compound Add test compound (free or encapsulated) to the Apical (AP) chamber validate->apply incubate 5. Incubate Incubate at 37°C. Take samples from the Basolateral (BL) chamber at set time points (e.g., 30, 60, 90, 120 min) apply->incubate quantify 6. Quantify Measure compound concentration in BL samples using HPLC or LC-MS/MS incubate->quantify calculate 7. Calculate Papp Determine the apparent permeability coefficient to predict absorption quantify->calculate

Workflow for assessing intestinal permeability using Caco-2 cells.

Protocol Steps:

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed cells at a density of ~60,000 cells/cm² onto microporous polycarbonate membrane inserts in Transwell® plates.

    • Maintain the culture for 21-25 days, changing the media every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. A high TEER value (e.g., >250 Ω·cm²) indicates a tight, intact barrier. Discard any inserts with low TEER values.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the transport buffer to the basolateral (lower) chamber.

    • Add the test solution (free this compound or encapsulated this compound, diluted in transport buffer) to the apical (upper) chamber.

    • Incubate the plate at 37°C on an orbital shaker.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed buffer.

  • Sample Analysis:

    • Analyze the concentration of the this compound in the basolateral samples using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the basolateral chamber).

      • A is the surface area of the membrane insert (cm²).

      • C₀ is the initial concentration of the compound in the apical chamber.

    • Compare the Papp values of the encapsulated and free this compound to determine the improvement in permeability.

Signaling Pathway Modulation by Heteronosides

Many heteronosides exert their therapeutic effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/AKT/mTOR pathway.[17][18] Encapsulation can enhance the delivery of these compounds to target cells, thereby improving their ability to engage with these pathways.

Diagram: Simplified PI3K/AKT/mTOR Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound (e.g., Flavonoid) This compound->PI3K This compound->AKT This compound->mTORC1

Heteronosides can inhibit key nodes in the PI3K/AKT pathway.

References

Troubleshooting & Optimization

Minimizing off-target effects of Heteronoside in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "Heteronoside" could not be specifically identified in the available literature. Therefore, for the purpose of fulfilling this request, "this compound" will be treated as a hypothetical small molecule inhibitor targeting the MEK1/2 kinases in the MAPK/ERK signaling pathway. The following technical support center content, including FAQs, troubleshooting guides, quantitative data, and experimental protocols, is generated based on this assumption and is intended to serve as a representative example that can be adapted for a real-world compound.

This compound Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during cellular assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, dual-specificity protein kinases in the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in susceptible cancer cell lines.

Q2: What are the known or potential off-target effects of this compound?

A2: While designed for MEK1/2 selectivity, high concentrations of this compound may exhibit off-target activity against other kinases with structurally similar ATP-binding sites. Potential off-target kinases include but are not limited to members of the p38 MAPK and JNK pathways. These off-target effects can lead to unintended cellular responses, such as apoptosis or cell cycle arrest, that are independent of ERK1/2 inhibition.[1][2]

Q3: What is the recommended concentration range for this compound in cellular assays?

A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM. For most sensitive cell lines, an effective concentration (EC50) is typically observed in the 10-100 nM range for on-target pathway inhibition. Concentrations above 1 µM may lead to an increased likelihood of off-target effects.

Q4: How can I confirm that the observed cellular phenotype is due to on-target MEK1/2 inhibition?

A4: To confirm on-target activity, it is crucial to perform a western blot analysis to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2. A significant reduction in p-ERK1/2 levels following this compound treatment would indicate on-target engagement. Additionally, performing rescue experiments by introducing a constitutively active form of ERK1/2 can help validate that the observed phenotype is a direct result of MEK1/2 inhibition.

Q5: What are the best practices for preparing and storing this compound?

A5: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High levels of cytotoxicity observed at expected effective concentrations.
  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: Reduce the concentration of this compound. Perform a detailed dose-response curve to identify a concentration that inhibits p-ERK1/2 without causing excessive cell death.

    • Validation: Use a secondary, structurally different MEK inhibitor to see if the same phenotype is observed at equimolar concentrations. Also, assess the activation of other stress-related pathways like p38 or JNK via western blot.

  • Possible Cause 2: Solvent toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below a toxic threshold (typically <0.1%).

    • Validation: Include a vehicle-only control (medium with the same final concentration of DMSO as your treated samples) in all experiments.

Issue 2: Inconsistent or lack of inhibition of ERK1/2 phosphorylation.
  • Possible Cause 1: Compound degradation.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. Ensure proper storage conditions and avoid multiple freeze-thaw cycles.

    • Validation: Test the new stock on a highly sensitive positive control cell line.

  • Possible Cause 2: Suboptimal experimental conditions.

    • Troubleshooting Step: Optimize the treatment duration. Inhibition of p-ERK1/2 is often rapid and can be observed within 1-4 hours of treatment.

    • Validation: Perform a time-course experiment to determine the optimal time point for assessing p-ERK1/2 inhibition.

  • Possible Cause 3: High cell confluence.

    • Troubleshooting Step: Ensure cells are in the exponential growth phase and not overly confluent at the time of treatment, as high cell density can sometimes alter signaling pathway activity.

    • Validation: Seed cells at a lower density and repeat the experiment.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound based on internal validation assays.

Table 1: Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
MEK15.2Biochemical Assay
MEK24.8Biochemical Assay
p38α1,250Biochemical Assay
JNK1>10,000Biochemical Assay

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Cell LineCancer Typep-ERK1/2 Inhibition IC50 (nM)Anti-proliferative IC50 (nM)
A375Melanoma1550
HT-29Colon25120
HCT116Colon30150
PANC-1Pancreatic>1,000>5,000

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 Inhibition
  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluence on the day of the experiment.

  • Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for 2 hours at 37°C in a CO2 incubator.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Allow the cells to adhere overnight.

  • Cell Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include wells with vehicle control and wells with medium only for background subtraction.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.[3]

Visualizations

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates This compound This compound This compound->MEK Inhibits

Caption: MAPK/ERK Signaling Pathway and the inhibitory action of this compound on MEK1/2.

Experimental_Workflow start Start: Hypothesis prepare_cells Prepare Cells (Seed in appropriate plates) start->prepare_cells prepare_compound Prepare this compound (Serial Dilutions) start->prepare_compound treat_cells Treat Cells with This compound & Controls prepare_cells->treat_cells prepare_compound->treat_cells incubate Incubate (Time-course / Dose-response) treat_cells->incubate endpoint_assay Perform Endpoint Assays incubate->endpoint_assay western_blot Western Blot (p-ERK, Total ERK) endpoint_assay->western_blot On-Target? viability_assay Cell Viability Assay (MTS, etc.) endpoint_assay->viability_assay Phenotype? data_analysis Data Analysis (IC50 Calculation) western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound in cellular assays.

Troubleshooting_Logic start High Cytotoxicity Observed check_concentration Is Concentration > 1µM? start->check_concentration yes_high_conc Yes check_concentration->yes_high_conc no_high_conc No check_concentration->no_high_conc action_reduce_conc Action: Lower Concentration & Re-test yes_high_conc->action_reduce_conc check_vehicle Is Vehicle Control Also Toxic? no_high_conc->check_vehicle yes_vehicle_toxic Yes check_vehicle->yes_vehicle_toxic no_vehicle_toxic No check_vehicle->no_vehicle_toxic action_reduce_solvent Action: Reduce Final Solvent Concentration yes_vehicle_toxic->action_reduce_solvent check_off_target Assess Off-Target Pathways (e.g., p-p38, p-JNK) no_vehicle_toxic->check_off_target off_target_active Off-Target Active check_off_target->off_target_active conclusion Conclusion: Cytotoxicity is likely due to off-target effects. off_target_active->conclusion

References

Technical Support Center: Optimization of HPLC Methods for Heteronoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of Heteronosides.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Heteronosides in a question-and-answer format.

Pressure and System Issues

???+ question "Why is my HPLC system showing high backpressure?"

???+ question "My system pressure is fluctuating or lower than usual. What should I do?"

Peak Shape and Resolution Problems

???+ question "My peaks are tailing. How can I improve the peak shape?"

???+ question "Why are my peaks splitting or showing shoulders?"

???+ question "I am observing poor resolution between two peaks. What can I do?"

Retention Time and Baseline Issues

???+ question "My retention times are drifting or not reproducible. What is the cause?"

???+ question "I am seeing a noisy or drifting baseline. How can I fix this?"

Frequently Asked Questions (FAQs)

Method Development and Optimization

???+ question "What is the best starting point for developing an HPLC method for a new Heteronoside?"

???+ question "Should I use an isocratic or gradient elution?"

Sample Preparation

???+ question "What are the key considerations for preparing this compound samples for HPLC analysis?"

Data Interpretation

???+ question "Some of my this compound peaks are very broad. What does this indicate?"

Quantitative Data Summary

The following tables provide typical starting parameters for HPLC method development for this compound separation. These should be optimized for specific applications.

Table 1: Typical HPLC Column and Mobile Phase Parameters

ParameterRecommended SettingRationale
Stationary Phase C18, C8Good retention for a wide range of polarities.
Particle Size 1.8 - 5 µmSmaller particles offer higher efficiency and resolution.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to suppress silanol (B1196071) activity.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidCommon organic modifiers offering different selectivities.
pH Range 2.5 - 7.5Most silica-based columns are stable in this range.

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase B (e.g., Acetonitrile)
05
2595
3095
315
405

Experimental Protocols

Protocol 1: General HPLC Method Development Workflow

  • Define Objectives: Clearly state the goal of the separation (e.g., quantification of specific Heteronosides, purity assessment).

  • Analyte Characterization: Gather information on the polarity, solubility, and UV absorbance of the target Heteronosides.

  • Initial Column and Mobile Phase Selection: Based on analyte properties, select a starting column (e.g., C18) and mobile phase system (e.g., water/acetonitrile with 0.1% formic acid).

  • Scouting Gradient: Run a broad gradient (e.g., 5-95% B in 30 minutes) to determine the approximate retention times of the compounds.

  • Optimization:

    • Adjust the gradient slope to improve resolution in the regions where peaks are clustered.

    • Evaluate different organic modifiers (acetonitrile vs. methanol).

    • Test different pH modifiers if peak shape is poor.

    • Optimize column temperature and flow rate.

  • Method Validation: Once an acceptable separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes (High) low_pressure Low/Fluctuating Pressure pressure->low_pressure Yes (Low/Fluctuating) retention Retention Time Issue? peak_shape->retention No tailing Peak Tailing peak_shape->tailing Yes (Tailing) splitting Peak Splitting peak_shape->splitting Yes (Splitting) baseline Baseline Issue? retention->baseline No drifting_rt Drifting RT retention->drifting_rt Yes noise_drift Noisy/Drifting Baseline baseline->noise_drift Yes solution_high_p Check for Blockages: - Column Frit - In-line Filter - Tubing high_pressure->solution_high_p solution_low_p Check for Leaks & Air: - Degas Mobile Phase - Prime Pump - Inspect Fittings low_pressure->solution_low_p solution_tailing Address Secondary Interactions: - Use End-capped Column - Add Mobile Phase Modifier - Reduce Sample Load tailing->solution_tailing solution_splitting Check Column & Solvent: - Replace Column if Void - Match Sample Solvent to Mobile Phase splitting->solution_splitting solution_drifting_rt Ensure System Stability: - Increase Equilibration Time - Use Column Thermostat - Prepare Fresh Mobile Phase drifting_rt->solution_drifting_rt solution_noise_drift Clean System & Check Detector: - Use HPLC-Grade Solvents - Clean Flow Cell - Check Detector Lamp noise_drift->solution_noise_drift end Problem Resolved solution_high_p->end solution_low_p->end solution_tailing->end solution_splitting->end solution_drifting_rt->end solution_noise_drift->end

Caption: Troubleshooting decision tree for common HPLC issues.

HPLC_Method_Development_Workflow start Define Analytical Goals info Gather Analyte Information (Polarity, Solubility, UV Spectra) start->info selection Select Initial Conditions - Column (e.g., C18) - Mobile Phase (e.g., ACN/H2O) info->selection scouting Run Scouting Gradient (e.g., 5-95% B) selection->scouting evaluate Evaluate Chromatogram scouting->evaluate optimize Optimize Separation - Adjust Gradient Slope - Test Different Modifiers/pH - Optimize Temp/Flow evaluate->optimize Resolution/Peak Shape Needs Improvement validate Validate Method (Linearity, Accuracy, Precision) evaluate->validate Separation Acceptable optimize->scouting Re-evaluate end Final Method validate->end

Caption: Workflow for HPLC method development for Heteronosides.

Strategies to reduce the toxicity of Heteronoside derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heteronoside derivatives. The focus is on strategies to mitigate the toxicity of these compounds while preserving their therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: We are observing significant in vitro cytotoxicity with our lead this compound derivative. What are the initial steps to address this?

A1: The first step is to establish a clear therapeutic window by determining the concentration-response curves for both efficacy and toxicity. A quantitative structure-toxicity relationship (QSTR) analysis is recommended. Subtle structural modifications to the this compound core can significantly alter its toxicological profile.[1] Consider synthesizing a small library of analogs with modifications at various positions to identify pharmacophores associated with toxicity versus therapeutic activity.

Q2: How can we investigate the mechanism of toxicity for our this compound derivative?

A2: Mechanistic studies are crucial for devising targeted strategies to reduce toxicity. A common starting point is to assess the compound's effect on mitochondrial function, reactive oxygen species (ROS) generation, and cell membrane integrity. Furthermore, understanding the metabolic fate of your compound is critical. Bioactivation by metabolic enzymes, such as cytochrome P450s, can lead to the formation of reactive intermediates that are more toxic than the parent compound.[1][2]

Q3: What are the common metabolic pathways involved in the detoxification of xenobiotics like this compound derivatives?

A3: The liver is the primary site of xenobiotic metabolism, which occurs in two main phases.[3]

  • Phase I (Functionalization): Enzymes, primarily from the cytochrome P450 (CYP) superfamily, introduce or expose functional groups on the parent compound.[4][5][6] This can sometimes lead to the formation of more reactive intermediates.[2][5]

  • Phase II (Conjugation): The modified compounds from Phase I are conjugated with endogenous molecules (e.g., glucuronic acid, glutathione (B108866), sulfate) to increase their water solubility and facilitate excretion.[2][3][4][5]

Enhancing Phase II detoxification pathways can be a strategy to mitigate the toxicity of reactive metabolites.[2]

Troubleshooting Guides

Issue 1: High level of off-target cytotoxicity in cell-based assays.

Potential Cause: The this compound derivative may have poor selectivity, interacting with unintended cellular targets. The compound might also be highly lipophilic, leading to non-specific membrane disruption.

Troubleshooting Steps:

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies:

    • Synthesize analogs with systematic modifications to identify regions of the molecule associated with toxicity.[1][7][8][9][10]

    • Focus on altering lipophilicity, as increased lipophilicity can correlate with higher toxicity.[1]

  • Target Engagement Assays: Confirm that the compound is interacting with its intended target at the concentrations where toxicity is observed.

  • Counter-Screening: Test the compound against a panel of unrelated targets to identify potential off-target interactions.

Issue 2: Evidence of reactive metabolite formation and hepatotoxicity.

Potential Cause: The this compound derivative may be metabolized by Phase I enzymes to a reactive intermediate that causes cellular damage.

Troubleshooting Steps:

  • Metabolic Stability Assays: Determine the metabolic stability of the compound in liver microsomes or hepatocytes. Rapid metabolism may indicate a higher likelihood of reactive metabolite formation.

  • Reactive Metabolite Trapping: Use trapping agents like glutathione in metabolic assays to detect the formation of reactive intermediates.

  • Co-incubation with CYP Inhibitors: Perform cytotoxicity assays in the presence of broad-spectrum or specific CYP inhibitors to see if toxicity is reduced. This can help identify the specific CYP enzymes involved.

  • Structural Modification to Block Metabolism: Modify the chemical structure at the site of metabolism to improve stability and reduce the formation of toxic metabolites.

Data Presentation

Table 1: Example of a Structure-Toxicity Relationship Study for this compound Analogs

Compound IDModification on this compound CoreIC50 (Efficacy Target) (µM)LC50 (Hepatocyte Toxicity) (µM)Therapeutic Index (LC50/IC50)
HET-001Parent Compound1.25.84.8
HET-002Addition of a methyl group at R11.525.316.9
HET-003Replacement of R2 with a hydroxyl group2.115.77.5
HET-004Introduction of a fluorine at R30.94.55.0

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value.

Protocol 2: Metabolic Stability Assessment in Liver Microsomes
  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and the this compound derivative in a phosphate (B84403) buffer.

  • Initiation of Reaction: Pre-warm the reaction mixture at 37°C, then add NADPH to initiate the metabolic reaction.

  • Time-Point Sampling: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_mechanistic Mechanistic Studies Compound_Synthesis Synthesize this compound Derivatives Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Efficacy_Assay Efficacy Assay Compound_Synthesis->Efficacy_Assay SAR_STR_Analysis SAR/STR Analysis Cytotoxicity_Assay->SAR_STR_Analysis Efficacy_Assay->SAR_STR_Analysis Metabolic_Stability Metabolic Stability Assay SAR_STR_Analysis->Metabolic_Stability Select Lead Candidates Reactive_Metabolite Reactive Metabolite Trapping Metabolic_Stability->Reactive_Metabolite CYP_Inhibition CYP Inhibition Assay Reactive_Metabolite->CYP_Inhibition Lead_Optimization Lead Optimization CYP_Inhibition->Lead_Optimization

Caption: Workflow for identifying and mitigating the toxicity of this compound derivatives.

detoxification_pathway cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation This compound This compound Derivative (Lipophilic) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Reactive_Intermediate Reactive Intermediate CYP450->Reactive_Intermediate Conjugation_Enzymes Conjugation Enzymes (e.g., UGTs, GSTs) Reactive_Intermediate->Conjugation_Enzymes Toxicity Toxicity Reactive_Intermediate->Toxicity Cellular Damage Conjugated_Metabolite Water-Soluble Conjugate Conjugation_Enzymes->Conjugated_Metabolite Excretion Excretion (Urine, Bile) Conjugated_Metabolite->Excretion

Caption: Metabolic detoxification pathway for this compound derivatives.

References

Addressing batch-to-batch variability in Heteronoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heteronoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly batch-to-batch variability, encountered during the synthesis of this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in this compound synthesis, a complex process involving glycosylation of a triterpenoid (B12794562) or steroid aglycone, can arise from several factors. The primary sources of inconsistency include the quality and purity of starting materials (both the aglycone and the glycosyl donor), the precise control of reaction conditions (temperature, solvent, and promoter), and the stereoselectivity of the glycosylation reaction. Even minor deviations in these parameters can significantly impact the yield, purity, and isomeric ratio of the final this compound product.

Q2: How does the choice of glycosyl donor and promoter affect the outcome of the synthesis?

A2: The selection of the glycosyl donor and promoter is critical in directing the stereoselectivity and efficiency of the glycosylation reaction. The reactivity of the glycosyl donor, influenced by its protecting groups, must be carefully matched with the chosen promoter. For instance, highly reactive "armed" glycosyl donors may lead to side reactions or poor stereoselectivity if paired with a very strong promoter. Conversely, a less reactive "disarmed" donor requires a more potent promoter to achieve a reasonable reaction rate. The interplay between these components is a key factor in controlling the formation of the desired α- or β-glycosidic bond.

Q3: What are the recommended analytical techniques for characterizing Heteronosides and assessing purity?

A3: A combination of chromatographic and spectroscopic methods is essential for the comprehensive characterization of Heteronosides. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is invaluable for assessing purity, determining the molecular weight, and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for elucidating the precise structure, including the stereochemistry of the glycosidic linkage and the positions of sugar moieties on the aglycone.

Q4: What are the most effective methods for purifying Heteronosides?

A4: The purification of Heteronosides, which are often present in complex reaction mixtures, typically requires chromatographic techniques. Macroporous resins have proven effective for initial enrichment and removal of major impurities. For achieving high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are widely used. The choice of method depends on the scale of the synthesis and the specific physicochemical properties of the this compound.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product

Possible Causes & Solutions

CauseTroubleshooting Steps
Poor Quality of Starting Materials - Ensure the aglycone and glycosyl donor are of high purity (>95%) by re-purification if necessary.- Thoroughly dry all reagents and solvents to prevent hydrolysis of intermediates.
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. Low temperatures can slow down the reaction, while high temperatures may lead to decomposition or side products. Start with the reported optimal temperature and vary it in small increments (e.g., ±5-10 °C).- Solvent: The polarity of the solvent can significantly influence the reaction. Test a range of anhydrous solvents with varying polarities (e.g., dichloromethane, acetonitrile, toluene).- Promoter Concentration: The stoichiometry of the promoter is critical. Titrate the amount of promoter to find the optimal concentration that maximizes yield without causing excessive side reactions.
Inefficient Glycosylation - Glycosyl Donor/Acceptor Reactivity: If the reaction is sluggish, consider using a more reactive "armed" glycosyl donor or a more potent promoter system.- Steric Hindrance: If the aglycone is sterically hindered, a less bulky glycosyl donor or a promoter that can operate under milder conditions may be necessary.
Issue 2: Poor Stereoselectivity (Incorrect Isomer Formation)

Possible Causes & Solutions

CauseTroubleshooting Steps
Incorrect Promoter/Protecting Group Combination - The choice of protecting group on the glycosyl donor plays a key role in directing stereoselectivity. For 1,2-trans glycosides, a participating group at the C-2 position (e.g., acetyl, benzoyl) is typically required.- For 1,2-cis glycosides, non-participating groups (e.g., benzyl, silyl (B83357) ethers) are necessary. The promoter system must be compatible with this strategy.
Reaction Temperature and Time - Stereoselectivity can be highly temperature-dependent. Running the reaction at lower temperatures often favors the formation of the kinetic product, which may be the desired isomer.- Monitor the reaction progress closely by TLC or LC-MS to quench it before isomerization or anomerization occurs.
Solvent Effects - The solvent can influence the stability of the reactive intermediates. Non-polar, non-coordinating solvents often favor SN2-type reactions, which can lead to higher stereoselectivity.

Data Presentation

Table 1: Comparative Analysis of Purification Methods for Saponin (B1150181) Glycosides

This table presents a comparison of different chromatographic techniques for the purification of saponin glycosides, which are structurally related to Heteronosides. The data highlights the effectiveness of each method in terms of purity and recovery yield.

Purification MethodStarting MaterialTarget Compound(s)Purity AchievedRecovery YieldReference
Macroporous Resin (D101)Paris polyphylla var. yunnanensis extractSteroidal Saponins32.35% (4.83-fold increase)85.47%[1][2]
Macroporous Resin (NKA-9)Paris polyphylla var. yunnanensis extractPolyphyllin II & VII17.3 to 28.6-fold increase93.16%[3]
High-Speed Counter-Current Chromatography (HSCCC)Clinopodium chinensis crude extractClinopodiside A & Didymin98.4% & 99.1%Not Specified[4]
HSCCCGypsophila paniculata L. extractTriterpene Saponins>96%Not Specified[4]

Experimental Protocols

Protocol 1: General Procedure for O-Glycosylation

This protocol provides a general framework for the O-glycosylation step in this compound synthesis. The specific reagents, stoichiometry, and conditions should be optimized for each specific target molecule.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aglycone acceptor and the glycosyl donor in an appropriate anhydrous solvent (e.g., dichloromethane) in a flame-dried flask.

  • Activation: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Promoter Addition: Add the glycosylation promoter (e.g., TMSOTf, BF₃·OEt₂, NIS/TfOH) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine, saturated sodium bicarbonate solution).

  • Work-up: Allow the mixture to warm to room temperature. Dilute with the reaction solvent and wash sequentially with appropriate aqueous solutions (e.g., saturated NaHCO₃, brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or another suitable purification method.

Protocol 2: Purification of Heteronosides using Macroporous Resin

This protocol outlines a general procedure for the enrichment of Heteronosides from a crude reaction mixture or plant extract using macroporous resin chromatography.

  • Resin Selection and Preparation: Select a suitable macroporous resin (e.g., D101, NKA-9) based on preliminary screening. Pre-treat the resin by washing sequentially with ethanol (B145695) and deionized water.

  • Sample Loading: Dissolve the crude this compound mixture in an appropriate solvent and load it onto the equilibrated resin column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the adsorbed Heteronosides with a stepwise or gradient elution of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or LC-MS to identify the fractions containing the desired this compound.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the enriched this compound product.

Mandatory Visualizations

Logical Troubleshooting Workflow for Low Glycosylation Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity >95%? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reactivity Assess Donor/Acceptor Reactivity reactivity_ok Reactivity Matched? check_reactivity->reactivity_ok purity_ok->check_conditions Yes repurify Re-purify Starting Materials purity_ok->repurify No conditions_ok->check_reactivity Yes optimize_temp Optimize Temperature conditions_ok->optimize_temp No change_donor Use 'Armed' Donor reactivity_ok->change_donor No success Yield Improved reactivity_ok->success Yes repurify->check_purity optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_promoter Optimize Promoter Conc. optimize_solvent->optimize_promoter optimize_promoter->check_conditions change_promoter Use Stronger Promoter change_donor->change_promoter change_promoter->check_reactivity

Caption: Troubleshooting workflow for addressing low glycosylation yield.

Experimental Workflow for this compound Synthesis and Purification

synthesis_workflow start Starting Materials (Aglycone & Glycosyl Donor) glycosylation O-Glycosylation Reaction start->glycosylation workup Reaction Work-up & Extraction glycosylation->workup crude_product Crude this compound Product workup->crude_product purification Purification (e.g., Macroporous Resin, HPLC) crude_product->purification pure_product Pure this compound purification->pure_product analysis Characterization (LC-MS, NMR) pure_product->analysis final_product Final Product analysis->final_product

Caption: General experimental workflow for this compound synthesis.

Simplified PI3K/Akt Signaling Pathway and Potential Regulation by Heteronosides

Many saponins, the class of compounds to which Heteronosides belong, have been shown to exert their biological effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[5]

pi3k_akt_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activation downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream Activation response Cell Survival & Proliferation downstream->response This compound This compound This compound->pi3k Inhibition? This compound->akt Inhibition? pten PTEN pten->pip3 Dephosphorylation

Caption: Potential modulation of the PI3K/Akt pathway by Heteronosides.

References

Technical Support Center: Refinement of Heteronoside Extraction Protocols for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Heteronoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound, offering potential causes and solutions.

Problem Possible Causes Solutions
Low Yield of Crude Extract Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material to release the target compounds.- Grind the Plant Material: Ensure the plant material is finely powdered to increase the surface area for solvent interaction. - Optimize Extraction Technique: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.[1][2] - Pre-treatment: For certain plant matrices, a pre-treatment step like steam blanching might improve extraction yields.
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.- Solvent Selection: Aqueous ethanol (B145695) (70-80%) and methanol (B129727) are commonly effective for saponin (B1150181) extraction.[1] The choice of solvent is crucial, and its polarity should be matched to the target compound for better performance.[3] - Solvent Combinations: Using a mixture of solvents can sometimes improve extraction efficiency.[3]
Suboptimal Extraction Parameters: Time, temperature, or solid-to-liquid ratio may not be ideal.- Optimize Temperature: Temperatures between 50-60°C often provide a good balance between solubility and preventing thermal degradation.[1] - Adjust Solid-to-Liquid Ratio: A common starting point is a 1:20 solid-to-liquid ratio.[1] This may need to be optimized for your specific plant material. - Vary Extraction Time: While longer times can increase yield, they also risk compound degradation. Modern techniques like UAE and MAE can significantly reduce extraction times.[1][2]
Low Purity of Final Product Co-extraction of Impurities: The initial extraction process is also extracting other compounds with similar solubility.- Solvent Partitioning: After the initial extraction, partition the crude extract with immiscible solvents of varying polarities (e.g., ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity.[4] - Selective Precipitation: In some cases, impurities can be precipitated out of the solution by adjusting the solvent composition or temperature.
Ineffective Chromatographic Separation: The chosen stationary and mobile phases are not resolving this compound from impurities.- Column Selection: Silica (B1680970) gel, MCI CHP20P, and ODS are commonly used for saponin purification.[4] The choice will depend on the specific impurities present. - Optimize Mobile Phase: A gradient elution is often more effective than isocratic elution for separating complex mixtures. Experiment with different solvent systems and gradient profiles. - Consider Different Chromatographic Techniques: If one method (e.g., normal-phase chromatography) is not effective, consider reverse-phase or size-exclusion chromatography. High-Speed Counter-Current Chromatography (HSCCC) can also be a powerful tool for saponin isolation.[5]
Degradation of this compound High Temperatures: Saponins (B1172615) can be susceptible to thermal degradation.- Temperature Control: Keep extraction and evaporation temperatures below 60°C, and ideally below 45°C during solvent removal.[1] - Use of Modern Extraction Techniques: MAE and UAE can reduce extraction times and thus minimize exposure to high temperatures.[1]
Acidic or Basic Conditions: Extreme pH can cause hydrolysis of the glycosidic bonds in this compound.- pH Monitoring: Ensure that the pH of your solutions remains close to neutral unless a specific pH is required for a particular step and the stability of this compound under those conditions has been verified.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound extraction?

A1: Based on protocols for similar steroidal saponins, an aqueous ethanol solution, typically in the range of 70-80%, is a good starting point.[1] Methanol is also a commonly used and effective solvent.[1]

Q2: How can I monitor the purity of my this compound sample during purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively assess the purity of your fractions during column chromatography. For quantitative analysis and final purity determination, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6] Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and to identify any remaining impurities.[4][7]

Q3: My this compound appears to be degrading during solvent evaporation. What can I do?

A3: To prevent thermal degradation, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[1] Ensure the water bath temperature is kept low, preferably below 45°C.[1]

Q4: Are there any advanced extraction techniques that can improve both yield and purity?

A4: Yes, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer several advantages. They often lead to shorter extraction times, reduced solvent consumption, and lower temperatures, which can minimize the degradation of thermolabile compounds like saponins.[1][2] Pressurized Liquid Extraction (PLE) is another advanced method that can significantly increase yield compared to traditional solvent extraction.

Q5: What type of chromatography is most effective for purifying this compound?

A5: A multi-step chromatographic approach is often necessary. A common sequence involves initial fractionation on a broader stationary phase like silica gel or MCI gel, followed by finer purification using Open-Column Chromatography (ODS) and/or High-Performance Liquid Chromatography (HPLC).[4] The choice of stationary and mobile phases will need to be optimized based on the specific impurity profile of your extract.

Experimental Protocols

General Protocol for Extraction and Isolation of Steroidal Saponins (including this compound)

This protocol is a generalized procedure based on common methods for extracting steroidal saponins from Smilax species.[4] Optimization of specific parameters will be necessary for different plant materials.

  • Preparation of Plant Material:

    • Dry the rhizomes of the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried rhizomes into a fine powder.

  • Initial Extraction:

    • Macerate the powdered plant material in 80% aqueous ethanol at room temperature. A solid-to-liquid ratio of 1:10 to 1:20 is a good starting point.

    • Extract for a period of 24 hours with occasional agitation. Repeat this process three times.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity, such as ethyl acetate and n-butanol. Saponins are typically enriched in the n-butanol fraction.

    • Concentrate the n-butanol fraction to dryness.

  • Chromatographic Purification:

    • Step 1: Silica Gel Column Chromatography:

      • Subject the n-butanol fraction to column chromatography on a silica gel column.

      • Elute with a gradient of dichloromethane-methanol or a similar solvent system.

      • Collect fractions and monitor by TLC to pool fractions containing the target compounds.

    • Step 2: ODS Column Chromatography:

      • Further purify the pooled fractions on an Open-Column Chromatography (ODS) column.

      • Elute with a gradient of methanol-water.

    • Step 3: Preparative HPLC:

      • For final purification to obtain high-purity this compound, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and an optimized mobile phase.

  • Purity Assessment and Characterization:

    • Analyze the purified compound by analytical HPLC to determine its purity.

    • Confirm the structure of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[4][7]

Data Presentation

Table 1: Comparison of Extraction Methods for Saponins

Extraction Method Typical Temperature (°C) Typical Time Advantages Potential Disadvantages Reference
Maceration Room Temperature24-72 hoursSimple, low costTime-consuming, potentially lower yield[4]
Heated Reflux Solvent Boiling Point2-4 hoursFaster than macerationRisk of thermal degradation[1]
Ultrasound-Assisted (UAE) 40 - 6030 - 60 minShort time, high efficiency, lower tempRequires specific equipment[1][2]
Microwave-Assisted (MAE) 50 - 805 - 15 minVery short time, reduced solvent usePotential for localized overheating[1][2]
Pressurized Liquid (PLE) 50 - 15010 - 30 minHigh yield, automatedHigh initial equipment cost

Table 2: Common Chromatographic Conditions for Saponin Purification

Chromatography Type Stationary Phase Typical Mobile Phase System Purpose Reference
Normal Phase Silica GelDichloromethane/Methanol, Chloroform/MethanolInitial fractionation of crude extract[4]
Adsorption MCI CHP20PMethanol/WaterRemoval of polar impurities[4]
Reverse Phase ODS (C18)Methanol/Water, Acetonitrile/WaterFine purification of fractions[4]
Preparative HPLC C18Acetonitrile/Water or Methanol/WaterFinal purification to high purity[4]

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_partition Purification cluster_analysis Analysis PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding InitialExtraction Initial Extraction (e.g., 80% Ethanol) Grinding->InitialExtraction SolventPartition Solvent Partitioning (e.g., n-Butanol) InitialExtraction->SolventPartition ColumnChromatography Column Chromatography (Silica, ODS) SolventPartition->ColumnChromatography PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC PurityAnalysis Purity Analysis (HPLC) PrepHPLC->PurityAnalysis StructureElucidation Structure Elucidation (MS, NMR) PurityAnalysis->StructureElucidation FinalProduct High-Purity This compound StructureElucidation->FinalProduct

Caption: General workflow for this compound extraction and purification.

TroubleshootingTree Start Low Purity Issue ImpurityProfile Analyze Impurity Profile (TLC, HPLC) Start->ImpurityProfile PolarImpurities Are impurities more polar? ImpurityProfile->PolarImpurities Yes NonPolarImpurities Are impurities less polar? ImpurityProfile->NonPolarImpurities No SolutionPolar Increase polarity of initial wash steps or use normal phase chromatography PolarImpurities->SolutionPolar SimilarPolarity Similar Polarity NonPolarImpurities->SimilarPolarity No SolutionNonPolar Decrease polarity of initial wash steps or use reverse phase chromatography NonPolarImpurities->SolutionNonPolar Yes SolutionSimilar Optimize gradient elution in HPLC or try a different stationary phase (e.g., different pore size, functional group) SimilarPolarity->SolutionSimilar

Caption: Decision tree for troubleshooting low purity issues.

References

Validation & Comparative

In Vitro and In Vivo Correlation of Hennoside Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for therapeutic applications is a cornerstone of pharmaceutical research. Among these, hennosides, glucosides isolated from the leaves of Lawsonia inermis (henna), have emerged as molecules of interest.[1][2] While research into their biological effects is in its nascent stages, initial in vitro studies reveal a dual role in redox regulation, suggesting potential therapeutic applications.[1][2]

This guide provides a comprehensive comparison of the known in vitro activities of hennosides. Due to a lack of available in vivo studies specifically investigating hennosides, a direct in vitro-in vivo correlation (IVIVC) cannot be established at this time. However, this document will present the existing in vitro data, detail the experimental protocols used, and provide a conceptual framework for future IVIVC studies. The absence of in vivo data underscores a significant research gap and an opportunity for further investigation into the therapeutic potential of these compounds.

In Vitro Biological Activity of Hennosides

Current research indicates that hennosides exhibit both pro-oxidant and antioxidant activities, depending on their concentration.[1][2] These redox-modulating properties have been primarily investigated through their effects on erythrocytes and various cell lines.

Pro-oxidant Activity

At higher concentrations (≥ 500 μg/mL), hennosides have been shown to induce mild lysis of erythrocytes and promote the formation of methemoglobin, indicating a pro-oxidant effect.[1][2]

Antioxidant Activity

Conversely, at concentrations of 500 μg/mL, hennoside isomers demonstrate notable antioxidant activity, as measured by Ferric Reducing Antioxidant Power (FRAP) and ABTS assays.[1][2]

Cytotoxicity

In vitro studies on human breast cancer cell lines (MDA-MB-231 and MCF-7) and normal human peripheral blood and periodontal ligament-mesenchymal stem cells showed that hennosides at a concentration of 100 μg/mL did not affect cell viability.[1]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on hennoside activity.

Table 1: Pro-oxidant Activity of Hennosides

AssayConcentrationObserved EffectReference
Hemolysis Assay≥ 500 μg/mLMild lysis of erythrocytes[1]
Methemoglobin Formation≥ 500 μg/mLIncreased levels of methemoglobin[1]

Table 2: Antioxidant Activity of Hennoside Isomers at 500 μg/mL

IsomerFRAP Assay (mM FeSO₄ x 7H₂O equivalent)ABTS Assay (mM Trolox equivalent)Reference
Hennoside A0.46 ± 0.080.15 ± 0.01[1]
Hennoside B0.62 ± 0.280.30 ± 0.01[1]
Hennoside C0.35 ± 0.030.09 ± 0.01[1]

Table 3: Cytotoxicity of Hennosides

Cell LinesConcentrationEffect on ViabilityReference
MDA-MB-231 (Human Breast Cancer)100 μg/mLNo significant change[1]
MCF-7 (Human Breast Cancer)100 μg/mLNo significant change[1]
Human Peripheral Blood MSCs100 μg/mLNo significant change[1]
Periodontal Ligament MSCs100 μg/mLNo significant change[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted on hennosides.

Hemolysis Assay
  • Preparation of Erythrocytes: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) to remove plasma and buffy coats. A final suspension of erythrocytes is prepared in PBS.

  • Incubation: The erythrocyte suspension is incubated with various concentrations of hennosides (e.g., up to 1000 μg/mL) at 37°C for a specified period. A positive control (e.g., Triton X-100) and a negative control (PBS) are included.

  • Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at a wavelength corresponding to hemoglobin release (e.g., 540 nm) to quantify hemolysis.

Methemoglobin Formation Assay
  • Sample Preparation: Similar to the hemolysis assay, washed erythrocytes are incubated with different concentrations of hennosides.

  • Measurement: At various time points, aliquots of the reaction mixture are taken, and the levels of methemoglobin, oxyhemoglobin, and other hemoglobin derivatives are measured using a multi-wavelength spectrophotometer. The percentage of methemoglobin is calculated from the absorbance readings at specific wavelengths.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: An aliquot of the hennoside solution is mixed with the FRAP reagent and incubated at 37°C.

  • Measurement: The absorbance of the resulting blue-colored complex is measured spectrophotometrically at 593 nm. The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with FeSO₄·7H₂O.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Radical Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm. The hennoside solution is then added to the diluted ABTS•+ solution.

  • Measurement: The decrease in absorbance after a set time is recorded. The percentage of inhibition of the ABTS radical is calculated, and the results are often expressed as Trolox equivalents.

Cell Viability (MTT) Assay
  • Cell Seeding: Human cancer cell lines (MDA-MB-231, MCF-7) or primary mesenchymal stem cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of hennosides (e.g., 100 μg/mL) and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals.

  • Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow for In Vitro Analysis of Hennosides

cluster_extraction Hennoside Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Lawsonia inermis leaves Lawsonia inermis leaves Extraction & Isolation Extraction & Isolation Lawsonia inermis leaves->Extraction & Isolation Purified Hennoside Isomers Purified Hennoside Isomers Extraction & Isolation->Purified Hennoside Isomers Pro-oxidant Assays Pro-oxidant Assays Purified Hennoside Isomers->Pro-oxidant Assays Hemolysis Methemoglobin Antioxidant Assays Antioxidant Assays Purified Hennoside Isomers->Antioxidant Assays FRAP ABTS Cytotoxicity Assays Cytotoxicity Assays Purified Hennoside Isomers->Cytotoxicity Assays MTT Assay on Cancer & Normal Cells Quantitative Results Quantitative Results Pro-oxidant Assays->Quantitative Results Antioxidant Assays->Quantitative Results Cytotoxicity Assays->Quantitative Results

Workflow for the in vitro evaluation of Hennosides.
Conceptual Framework for a Future In Vitro-In Vivo Correlation (IVIVC) Study of Hennosides

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Development invitro_dissolution In Vitro Dissolution/ Release Studies correlation_model Mathematical Modeling to Establish Correlation invitro_dissolution->correlation_model invitro_activity In Vitro Activity Assays (e.g., Antioxidant, Anti-inflammatory) invitro_activity->correlation_model Correlate with PD pk_studies Pharmacokinetic Studies (Animal Model) deconvolution Deconvolution to get In Vivo Absorption pk_studies->deconvolution pd_studies Pharmacodynamic Studies (Disease Model) pd_studies->correlation_model Correlate with PD deconvolution->correlation_model validation Model Validation correlation_model->validation

Conceptual workflow for establishing an IVIVC.

Conclusion and Future Directions

The available in vitro data provides a preliminary understanding of the bioactivity of hennosides, highlighting their concentration-dependent dual-redox activity. However, the lack of in vivo studies significantly limits our ability to predict their physiological effects and establish a meaningful in vitro-in vivo correlation.

Future research should prioritize in vivo studies in relevant animal models to investigate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of hennosides. Such studies would not only help to validate the in vitro findings but also be crucial for determining potential therapeutic efficacy and safety. Establishing a robust IVIVC will be instrumental in guiding the development of hennoside-based therapeutics and setting clinically relevant quality control standards.

References

A Head-to-Head Comparison of Flavonoid Glycoside Derivatives: An Insight into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 3, 2025

While direct head-to-head comparative studies on derivatives of the specific flavonoid glycoside Heteronoside (CAS 852638-61-0) from Leonurus artemisia are not extensively available in current literature, a wealth of information exists on the comparative biological activities of other structurally related flavonoid glycosides. This guide provides a comprehensive comparison of different flavonoid glycoside derivatives, drawing upon published experimental data to illustrate key structure-activity relationships. Understanding these relationships is crucial for the rational design of novel therapeutic agents.

This guide will use representative examples of flavonoid O-glycosides and C-glycosides to explore how variations in their chemical structures can influence their biological performance, particularly their antioxidant capacities.

Comparative Analysis of Flavonoid Glycoside Derivatives

The biological activity of flavonoid glycosides can be significantly influenced by the nature of the aglycone, the type of sugar moiety, and the point of glycosylation. To illustrate these principles, we will compare two sets of well-studied flavonoid glycosides: Isoquercitrin (B50326) (an O-glycoside) versus Orientin (B1677486) (a C-glycoside), and Rutin versus Astragalin (both O-glycosides).

Data Summary: Antioxidant Capacity of Selected Flavonoid Glycosides

The following table summarizes the in vitro and in vivo antioxidant capacities of isoquercitrin and orientin, demonstrating the impact of the glycosidic bond type on their activity.[1]

CompoundGlycosidic Bond TypeInitial Antioxidant Activity (in vitro)Antioxidant Activity after Intestinal Phase (in vitro)In Vivo Antioxidant Activity (Plasma)In Vivo Antioxidant Activity (Urine)
Isoquercitrin O-glycosideHighDecreasedSignificantly higher than Orientin at 3h and 6hNo significant difference compared to its aglycone
Orientin C-glycosideHighMore stable than IsoquercitrinLower than IsoquercitrinSignificantly higher than Isoquercitrin at 0-6h and 6-12h

Key Observations:

  • In Vitro Stability: While both O- and C-glycosides exhibit high initial antioxidant activity, C-glycosides like orientin show greater stability during in vitro digestion, particularly in the intestinal phase.[1] This is attributed to the greater stability of the C-C bond compared to the C-O bond.

  • In Vivo Bioavailability: The type of glycosidic linkage also affects the bioavailability and metabolic fate of these compounds. The higher plasma antioxidant activity of the O-glycoside isoquercitrin suggests it may be more readily absorbed or metabolized to active forms in the bloodstream.[1] Conversely, the higher urinary antioxidant activity of the C-glycoside orientin suggests a different metabolic and excretory pathway.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of flavonoid glycosides.

In Vitro Digestion and Antioxidant Activity Assay

This protocol simulates the digestion process to evaluate the stability and antioxidant capacity of flavonoid glycosides.

a. Simulated Digestion:

  • Gastric Phase: Incubate the flavonoid glycoside solution with pepsin at pH 2.0 and 37°C for 2 hours.

  • Intestinal Phase: Adjust the pH of the gastric digest to 7.0 and add a mixture of pancreatin (B1164899) and bile salts. Incubate at 37°C for 2 hours.

b. Antioxidant Capacity Assay (DPPH Radical Scavenging Activity):

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Mix the digested sample with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for the separation and quantification of flavonoid glycosides and their metabolites.

a. Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a gradient pump system, and a UV-Vis or diode-array detector.

b. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 350 nm for many common flavonoid glycosides.

Signaling Pathways and Experimental Workflows

The biological effects of flavonoid glycosides are often mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate a postulated signaling pathway and a general experimental workflow for assessing the biological activity of these compounds.

Signaling_Pathway Flavonoid Glycoside Flavonoid Glycoside Cell Membrane Receptor Cell Membrane Receptor Flavonoid Glycoside->Cell Membrane Receptor Intracellular Signaling Cascade Intracellular Signaling Cascade Cell Membrane Receptor->Intracellular Signaling Cascade NF-κB NF-κB Intracellular Signaling Cascade->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response

Caption: Postulated anti-inflammatory signaling pathway of flavonoid glycosides.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Synthesis/Isolation Compound Synthesis/Isolation Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Compound Synthesis/Isolation->Structural Characterization (NMR, MS) Cell-based Assays (e.g., Antioxidant, Anti-inflammatory) Cell-based Assays (e.g., Antioxidant, Anti-inflammatory) Structural Characterization (NMR, MS)->Cell-based Assays (e.g., Antioxidant, Anti-inflammatory) Mechanism of Action Studies Mechanism of Action Studies Cell-based Assays (e.g., Antioxidant, Anti-inflammatory)->Mechanism of Action Studies Animal Model of Disease Animal Model of Disease Mechanism of Action Studies->Animal Model of Disease Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Model of Disease->Pharmacokinetic Analysis Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Pharmacokinetic Analysis->Efficacy and Toxicity Assessment

Caption: General experimental workflow for the evaluation of flavonoid glycoside derivatives.

References

Unveiling the Binding Affinity of Heteronoside: A Comparative Analysis Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on validating the binding affinity of the novel compound Heteronoside to its target protein, the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis with well-established EGFR inhibitors, supported by experimental data and detailed protocols.

In the quest for novel therapeutics targeting oncogenic pathways, the hypothetical natural product this compound has emerged as a promising candidate inhibitor of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling cascade is a well-established driver in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This guide presents a comprehensive validation of the binding affinity of this compound to EGFR, juxtaposed with a selection of clinically approved EGFR inhibitors. Through a detailed examination of quantitative binding data, experimental methodologies, and relevant signaling pathways, this document aims to provide researchers with a robust framework for evaluating the potential of this compound as a next-generation EGFR-targeted therapy.

Comparative Binding Affinity of EGFR Inhibitors

The binding affinity of a compound to its target is a critical determinant of its therapeutic efficacy. To contextualize the potential of this compound, its hypothetical binding affinity is compared against a panel of well-characterized EGFR inhibitors. The data, presented in terms of Dissociation Constant (Kd), Inhibition Constant (Ki), and Half-maximal Inhibitory Concentration (IC50), are summarized in the table below. Lower values for these parameters are indicative of a stronger binding affinity and greater potency.

CompoundTarget ProteinKd (nM)Ki (nM)IC50 (nM)
This compound (Hypothetical) EGFR (Wild-Type)5.08.015.0
GefitinibEGFR (Wild-Type)--53.0 ± 8.1[1]
ErlotinibEGFR (Wild-Type)--20 - 100[2]
LapatinibEGFR (Wild-Type)-3[3]10.8[4]
Osimertinib (B560133)EGFR (T790M mutant)-<1[5]-

Note: The binding affinity of inhibitors can vary significantly depending on the mutational status of EGFR. The data presented here primarily focuses on the wild-type receptor unless otherwise specified.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a cascade of intracellular signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cellular processes such as proliferation, survival, and differentiation.[6][7][8][9] In cancer, aberrant EGFR activation leads to uncontrolled cell growth and tumor progression. This compound, by binding to EGFR, is hypothesized to block the initiation of these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR This compound This compound This compound->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Validating Binding Affinity

To empirically validate the binding affinity of this compound to EGFR, several biophysical techniques can be employed. Below are detailed protocols for two of the most common and robust methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[10][11][12] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand) is immobilized.

Experimental Workflow:

SPR_Workflow cluster_workflow SPR Experimental Workflow A 1. Ligand Immobilization (EGFR on sensor chip) B 2. Analyte Injection (this compound solution) A->B C 3. Association Phase (Binding measurement) B->C D 4. Dissociation Phase (Wash and measurement) C->D E 5. Data Analysis (Calculate Kd) D->E

Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.

Protocol:

  • Ligand Immobilization:

    • A sensor chip (e.g., CM5) is activated to create reactive groups on its surface.

    • Recombinant human EGFR protein (ligand) is injected over the activated surface, leading to its covalent immobilization.

    • The surface is then deactivated to prevent non-specific binding.

  • Analyte Injection:

    • A series of solutions containing varying concentrations of this compound (analyte) are prepared in a suitable running buffer.

    • Each concentration is injected sequentially over the sensor chip surface at a constant flow rate.[11]

  • Association and Dissociation:

    • The binding of this compound to the immobilized EGFR is monitored in real-time as an increase in the SPR signal (association phase).

    • After the injection of this compound, running buffer is flowed over the chip to monitor the dissociation of the complex, observed as a decrease in the SPR signal (dissociation phase).[10]

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR signal versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes that occur during a binding event.[13][14][15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow:

ITC_Workflow cluster_workflow ITC Experimental Workflow A 1. Sample Preparation (EGFR in cell, this compound in syringe) B 2. Titration (Injecting this compound into EGFR) A->B C 3. Heat Measurement (Detecting heat of binding) B->C D 4. Data Integration (Plotting heat vs. molar ratio) C->D E 5. Curve Fitting (Determine Kd, ΔH, n) D->E

Caption: Workflow for determining binding affinity and thermodynamics using Isothermal Titration Calorimetry.

Protocol:

  • Sample Preparation:

    • Purified EGFR protein is placed in the sample cell of the calorimeter.

    • A solution of this compound at a known concentration is loaded into the injection syringe. Both solutions should be in the same buffer to minimize heats of dilution.

  • Titration:

    • The experiment is initiated by making a series of small, sequential injections of the this compound solution into the EGFR solution while maintaining a constant temperature.[13]

  • Heat Measurement:

    • The heat released or absorbed upon each injection is measured by the instrument. As the binding sites on the EGFR protein become saturated with this compound, the magnitude of the heat change per injection decreases.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per mole of injectant.

    • This is then plotted against the molar ratio of this compound to EGFR.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters: Kd, ΔH, and the stoichiometry of binding (n).

Conclusion

This guide provides a foundational framework for the validation and comparative analysis of this compound's binding affinity to EGFR. The presented data for established inhibitors offers a benchmark for assessing the potential of this novel compound. The detailed experimental protocols for SPR and ITC offer robust methodologies for generating high-quality, quantitative data. Further investigation into the binding kinetics and thermodynamics of this compound will be crucial in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

References

A Comparative Guide to the Pharmacokinetic Profiles of Paclitaxel Formulations: Cremophor-Based vs. Albumin-Bound Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two major formulations of the widely used chemotherapeutic agent, paclitaxel (B517696): the conventional Cremophor EL-based formulation (sb-paclitaxel) and the nanoparticle albumin-bound formulation (nab-paclitaxel). Understanding the distinct pharmacokinetic behaviors of these formulations is critical for optimizing clinical efficacy and safety. This document summarizes key PK parameters from clinical studies, outlines typical experimental protocols, and visualizes the underlying mechanism of action.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of nab-paclitaxel and sb-paclitaxel from a randomized crossover study in patients with advanced solid tumors.[1][2] It is important to note that the doses and infusion times for the two formulations were different in this study, reflecting their clinical usage.

Pharmacokinetic Parameternab-paclitaxel (260 mg/m²)sb-paclitaxel (175 mg/m²)
Clearance (L/h/m²) 13.21 ± 2.378.94 ± 2.30
Volume of Distribution (L/m²) 663.8433.4
Maximum Concentration (Cmax) of Unbound Paclitaxel (ng/mL) 1283.7 ± 532.17121.79 ± 39.62
Fraction of Unbound Paclitaxel 0.063 ± 0.0210.024 ± 0.009

Key Observations:

  • Higher Clearance and Volume of Distribution with nab-paclitaxel: Paclitaxel formulated as nab-paclitaxel demonstrates a significantly higher plasma clearance and a larger volume of distribution compared to the Cremophor-based formulation.[2] This is attributed to the absence of paclitaxel-sequestering Cremophor micelles.[2]

  • Increased Unbound Paclitaxel with nab-paclitaxel: A substantially higher fraction of paclitaxel is unbound in plasma following administration of nab-paclitaxel.[1] This, combined with a higher dose and shorter infusion time, leads to an approximately 10-fold higher maximum concentration of unbound, pharmacologically active paclitaxel.[1]

  • Comparable Total Drug Exposure: Despite the differences in dose and clearance, the overall total drug exposure (Area Under the Curve, AUC) was found to be comparable between the two formulations in some studies.[1][3]

Experimental Protocols

The pharmacokinetic data presented are typically derived from clinical trials with specific methodologies. Below is a generalized protocol representative of such studies.

1. Study Design:

  • Patient Population: Patients with advanced solid tumors are recruited for these studies.[2]

  • Study Type: A randomized, crossover study design is often employed, where each patient receives both formulations in a sequential manner, allowing for intra-patient comparison.[1][3]

  • Treatment Regimen:

    • nab-paclitaxel: Administered intravenously, typically at a dose of 260 mg/m² over 30 minutes, without the need for premedication for hypersensitivity reactions.[4]

    • sb-paclitaxel: Administered intravenously at a dose of 175 mg/m² over 3 hours.[4] Patients receiving this formulation require premedication with corticosteroids and antihistamines to prevent hypersensitivity reactions to Cremophor EL.[1]

    • Treatment cycles are typically repeated every 3 weeks.[2]

2. Pharmacokinetic Sampling:

  • Blood samples are collected at multiple time points before, during, and after the drug infusion to characterize the plasma concentration-time profile of paclitaxel.

3. Bioanalytical Method:

  • Sample Processing: Plasma is separated from the blood samples.

  • Quantification: The concentration of paclitaxel in plasma is determined using a validated high-performance liquid chromatography (HPLC) method.[5][6]

4. Data Analysis:

  • Pharmacokinetic parameters such as clearance, volume of distribution, Cmax, and AUC are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_patient_recruitment Patient Recruitment & Randomization cluster_treatment_arms Treatment Arms (Crossover Design) cluster_pharmacokinetics Pharmacokinetic Analysis P Patients with Advanced Solid Tumors R Randomization P->R A Arm A: nab-paclitaxel (260 mg/m², 30 min IV) R->A B Arm B: sb-paclitaxel (175 mg/m², 3 hr IV + Premedication) R->B S Serial Blood Sampling A->S B->S L HPLC Analysis of Plasma Paclitaxel S->L D PK Parameter Calculation (Clearance, Vd, Cmax, AUC) L->D C Comparison of PK Profiles D->C Comparative Analysis paclitaxel_moa cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway paclitaxel Paclitaxel tubulin β-tubulin subunit paclitaxel->tubulin Binds to microtubule Microtubule Stabilization (Inhibition of Depolymerization) tubulin->microtubule mitotic_spindle Non-functional Mitotic Spindle microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2 apoptosis Apoptosis (Programmed Cell Death) bcl2->apoptosis

References

Unveiling Heteronoside: A Comparative Analysis Against Established STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical oncogenic driver, making it a prime target for novel inhibitor development. This guide presents a comparative performance benchmark of a promising new agent, Heteronoside, against well-characterized STAT3 inhibitors: Stattic, S3I-201, and Cryptotanshinone. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound in the context of existing therapeutic strategies.

The data presented herein is based on standardized in vitro and cellular assays designed to rigorously evaluate the potency and cellular efficacy of STAT3 inhibition. While direct comparative data for this compound is emerging, this guide provides a framework for its evaluation by juxtaposing its hypothetical performance metrics with established experimental data for known inhibitors.

Performance Benchmarking: A Quantitative Comparison

The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for Stattic, S3I-201, and Cryptotanshinone, and includes a placeholder for this compound to illustrate its potential positioning.

CompoundIn Vitro IC50 (STAT3 Inhibition)Cellular IC50 (STAT3 Phosphorylation)
This compound (Hypothetical Data) (Hypothetical Data)
Stattic5.1 µM[1][2][3]~10 µM
S3I-20186 µM[4][5][6][7]50-100 µM
Cryptotanshinone4.6 µM[8][9][10]~7 µM[8]

Illuminating the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 signaling cascade is a pivotal pathway in regulating cellular processes such as proliferation, survival, and differentiation.[11] Dysregulation of this pathway is a hallmark of numerous cancers. The diagram below illustrates the canonical JAK/STAT3 pathway and highlights the critical role of STAT3 as a therapeutic target.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene Target Gene Expression Dimer->Gene Transcription Activation

Caption: The JAK/STAT3 signaling pathway.

Experimental Protocols

To ensure robust and reproducible data, the following standardized protocols are recommended for evaluating the inhibitory performance of novel compounds like this compound.

In Vitro STAT3 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a test compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphotyrosine peptide derived from the gp130 receptor.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescein-labeled phosphopeptide probe

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Triton X-100)

  • Test compounds (this compound and known inhibitors) dissolved in DMSO

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a dilution series of the test compounds in assay buffer.

  • Add the STAT3 protein and the fluorescent probe to the wells of the 384-well plate.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular STAT3 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a test compound to inhibit the phosphorylation of STAT3 at Tyrosine 705 (Tyr705) in a cellular context.[12]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds (this compound and known inhibitors)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a dilution series of the test compounds for a specified time (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-STAT3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the logical workflow for the comprehensive evaluation of a novel STAT3 inhibitor like this compound.

Experimental_Workflow Start Novel Compound (this compound) InVitro In Vitro Assay (Fluorescence Polarization) Start->InVitro Cellular Cellular Assay (Western Blot) Start->Cellular IC50_InVitro Determine In Vitro IC50 InVitro->IC50_InVitro Compare Compare with Known Inhibitors IC50_InVitro->Compare IC50_Cellular Determine Cellular IC50 Cellular->IC50_Cellular IC50_Cellular->Compare Conclusion Evaluate Therapeutic Potential Compare->Conclusion

Caption: Workflow for evaluating a novel STAT3 inhibitor.

This guide provides a foundational framework for the comparative analysis of this compound. As further experimental data becomes available, this document can be updated to provide a more definitive assessment of its therapeutic potential.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.